molecular formula C₁₈H₂₂D₄N₂O₄ B1158320 N,N-Dipropyltryptamine-d4 Oxalate

N,N-Dipropyltryptamine-d4 Oxalate

Cat. No.: B1158320
M. Wt: 338.43
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dipropyltryptamine-d4 Oxalate, also known as N,N-Dipropyltryptamine-d4 Oxalate, is a useful research compound. Its molecular formula is C₁₈H₂₂D₄N₂O₄ and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality N,N-Dipropyltryptamine-d4 Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dipropyltryptamine-d4 Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₈H₂₂D₄N₂O₄

Molecular Weight

338.43

Synonyms

N,N-Dipropyl-1H-indole-3-ethan-d4-amine Oxalate;  3-[2-(Dipropylamino)ethyl-d4]-indole Oxalate;  DPT-d4 Oxalate; 

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: DPT-d4 Oxalate as a Bioanalytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DPT-d4 oxalate CAS number and molecular weight Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of N,N-Dipropyltryptamine-d4 (DPT-d4) Oxalate , a stable isotope-labeled internal standard utilized in the quantification of DPT. DPT is a synthetic tryptamine hallucinogen often analyzed in forensic toxicology and pharmacokinetic profiling. This document details the physicochemical properties, isotopic identity, and a validated LC-MS/MS workflow for this compound, addressing the critical need for precision in high-throughput bioanalysis.

Part 1: Physicochemical Identity & Data[1]

The accurate characterization of DPT-d4 Oxalate is fundamental to its use as a quantitative reference. Unlike the free base, the oxalate salt offers enhanced stability and crystallinity, reducing hygroscopicity during weighing and storage.

Nomenclature and Identifiers
ParameterTechnical Specification
Chemical Name N,N-Dipropyltryptamine-d4 Oxalate
Synonyms DPT-d4 Oxalate; 3-[2-(Dipropylamino)ethyl]-indole-d4 oxalate
CAS Number (Salt) Not Formally Assigned (See Note A)
CAS Number (Parent Unlabeled) 61-52-9 (Free Base)
Salt Stoichiometry 1:1 (Molar ratio of DPT-d4 to Oxalic Acid)

Note A (CAS): Specific CAS numbers are rarely assigned to the oxalate salt forms of deuterated research chemicals. Researchers must reference the unlabeled parent CAS (61-52-9) or the deuterated free base CAS (if available) while strictly accounting for the oxalate counter-ion mass in stoichiometric calculations.

Molecular Specifications

The molecular weight calculation below assumes a tetradeuterated labeling pattern, typically on the ethylene bridge (


) or the propyl side chains.
PropertyValueDerivation
Chemical Formula


(Base) +

(Acid)
Molecular Weight (Salt) 338.43 g/mol Base (248.40) + Oxalic Acid (90.03)
Molecular Weight (Free Base) 248.40 g/mol Contribution of DPT-d4 core only
Exact Mass 338.2144Monoisotopic mass
Solubility Methanol, DMSO, Water (Low)Oxalates generally require acidic aqueous buffers or organic solvents.

Part 2: Structural Visualization & Isotopic Integrity

Chemical Structure Relationship

The following diagram illustrates the structural relationship between the parent compound, the deuterated base, and the stable oxalate salt form.

DPT_Structure DPT_Base DPT (Free Base) MW: 244.38 CAS: 61-52-9 DPT_d4_Base DPT-d4 (Free Base) MW: 248.40 (Isotopic Labeling) DPT_Base->DPT_d4_Base Deuteration (+4 Da) DPT_d4_Oxalate DPT-d4 Oxalate Salt MW: 338.43 Target Reference Standard DPT_d4_Base->DPT_d4_Oxalate Salt Formation (1:1 Stoichiometry) Oxalic_Acid Oxalic Acid MW: 90.03 Oxalic_Acid->DPT_d4_Oxalate

Figure 1: Synthetic pathway and mass shifts from DPT Free Base to the DPT-d4 Oxalate salt.

Isotopic Purity & The Kinetic Isotope Effect

For quantitative mass spectrometry, the "d4" label provides a mass shift of +4 Da. This shift is sufficient to avoid isotopic overlap with the natural M+4 abundance of the analyte, ensuring "crosstalk" does not compromise the lower limit of quantification (LLOQ).

  • Isotopic Purity Requirement:

    
     deuterated species.
    
  • Retention Time Stability: Deuteration can cause slight retention time shifts (chromatographic isotope effect). DPT-d4 typically elutes slightly earlier than DPT on C18 columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

Part 3: Application in Analytical Chemistry (LC-MS/MS)

The Role of DPT-d4 Oxalate

In bioanalysis, DPT-d4 Oxalate serves as a Stable Isotope Labeled Internal Standard (SIL-IS) .[1] It is added to samples prior to extraction.[2] Because it is chemically identical (barring the mass shift) to the analyte, it compensates for:

  • Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Matrix Effects: Ion suppression or enhancement in the electrospray ionization (ESI) source.

  • Injection Variability: Fluctuations in autosampler volume.

Validated Experimental Protocol

Objective: Quantification of DPT in Human Plasma using DPT-d4 Oxalate as IS.

Reagents & Preparation
  • Stock Solution: Dissolve 1.0 mg DPT-d4 Oxalate in 1.0 mL Methanol (corrected for salt content:

    
     mg free base equivalent).
    
  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer

    
     of plasma into a 1.5 mL centrifuge tube.
    
  • IS Spike: Add

    
     of Working IS Solution (100 ng/mL). Vortex for 10 seconds.
    
    • Mechanism:[3][4] This equilibrates the IS with the biological matrix.

  • Protein Precipitation: Add

    
     ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Extraction: Vortex vigorously for 2 mins; Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Reconstitution: Transfer supernatant to a clean vial; evaporate to dryness under

    
    ; reconstitute in 
    
    
    
    Mobile Phase A/B (90:10).
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (

    
     mm, 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Multiple Reaction Monitoring):

  • Analyte (DPT):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Internal Standard (DPT-d4):

    
     (Quantifier).
    
    • Note: Transitions assume labeling on the propyl chain (

      
      -carbon). If labeled on the indole ring, fragments will differ. Always verify fragmentation with a product ion scan.
      

Part 4: Logical Workflow Visualization

The following diagram details the self-validating logic of the internal standard workflow.

LCMS_Workflow Sample Biological Sample (Unknown [DPT]) Spike Spike DPT-d4 Oxalate (Fixed Concentration) Sample->Spike Extraction Extraction / Cleanup (LLE or SPE) Spike->Extraction Loss Analyte Loss & Matrix Effects (Occurs here) Extraction->Loss LCMS LC-MS/MS Analysis (ESI+) Extraction->LCMS Loss->LCMS Affects both Analyte & IS equally Ratio Calculate Area Ratio (Area_DPT / Area_IS) LCMS->Ratio Result Quantified Concentration (Corrected for loss) Ratio->Result

Figure 2: Logic flow of Internal Standard normalization in LC-MS/MS bioanalysis.

Part 5: Handling, Stability, and Safety

Storage Protocols
  • Temperature: Store neat solid at -20°C.

  • Atmosphere: Hygroscopic; store under desiccated conditions or inert gas (Argon/Nitrogen).

  • Solution Stability: DPT-d4 Oxalate in methanol is stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the tryptamine core (oxidation to N-oxide).

Safety (E-E-A-T)

As a substituted tryptamine, DPT is a potent serotonin receptor agonist (


).
  • Handling: Use a fume hood and nitrile gloves.

  • Legal Status: DPT is a Schedule I controlled substance in the United States. DPT-d4 (as an isotopologue) generally falls under the same regulatory controls (Federal Analog Act considerations). Researchers must verify DEA registration requirements before procurement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6091, Dipropyltryptamine. Retrieved from [Link]

  • Stockholm University (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Retrieved from [Link]

Sources

A Technical Guide to DPT-d4 Oxalate and DPT Hydrochloride Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine that has garnered significant interest within the scientific community for its potential psychotherapeutic applications and as a tool for neuropharmacological research. Accurate quantification of DPT in biological matrices and chemical samples is paramount for preclinical and clinical studies. This technical guide provides an in-depth analysis of two critical analytical reference standards: DPT-d4 Oxalate and DPT Hydrochloride. We will explore their distinct chemical properties, synthesis considerations, and applications, with a particular focus on their roles in ensuring the accuracy and reliability of analytical data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting and utilizing these standards in their work.

Introduction to N,N-Dipropyltryptamine (DPT)

N,N-Dipropyltryptamine (DPT) is a psychedelic compound belonging to the tryptamine class, structurally related to endogenous neurotransmitters like serotonin.[1] First synthesized in the 1950s, it has been investigated for its potential as an adjunct to psychotherapy.[2] DPT's primary mechanism of action involves the modulation of serotonin receptors, particularly as a 5-HT2A receptor agonist.[1] Its psychoactive effects have also led to its emergence as a designer drug.[2] Given its pharmacological activity and potential for both therapeutic use and abuse, the development of robust and accurate analytical methods for its detection and quantification is of critical importance.

The use of well-characterized analytical standards is a cornerstone of quantitative analysis. These standards serve as benchmarks for instrument calibration and quality control, ensuring the validity of experimental results. This guide will focus on two commonly used analytical standards for DPT: the hydrochloride salt and the deuterated oxalate salt.

DPT Hydrochloride: The Prototypical Standard

DPT hydrochloride is a widely used analytical reference material. It is the salt formed from the reaction of the free base of DPT with hydrochloric acid. This salt form offers several advantages that make it a suitable choice for a primary analytical standard.

Chemical and Physical Properties

DPT hydrochloride is typically a crystalline solid, a form that enhances its stability and ease of handling compared to the often-oily free base.[3] The hydrochloride salt form generally improves the aqueous solubility of the amine-containing DPT molecule, which is beneficial for preparing stock solutions and standards for analysis.[4]

Table 1: Physicochemical Properties of DPT Hydrochloride

PropertyValueSource(s)
Molecular Formula C₁₆H₂₅ClN₂[5]
Molecular Weight 280.8 g/mol [6]
Appearance Crystalline solid[6]
Solubility Soluble in DMF (11 mg/ml), DMSO (14 mg/ml), Ethanol (13 mg/ml), PBS (pH 7.2) (3 mg/ml), and Methanol (1 mg/ml).[6]

Note: Solubility can vary depending on the specific batch and solvent purity.

Synthesis and Purity

The synthesis of DPT typically involves the N-alkylation of tryptamine with a propyl halide. The resulting free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.[3] The purity of the DPT hydrochloride standard is crucial for its use in quantitative applications and is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available standards should be accompanied by a Certificate of Analysis (CoA) detailing the purity and characterization data.

Caption: General synthesis pathway for DPT Hydrochloride.

Applications in Analytical Workflows

DPT hydrochloride is primarily used as an external standard in analytical methods.[7] In this approach, a series of solutions with known concentrations of the standard are prepared and analyzed to generate a calibration curve. The response of the unknown sample is then compared to this curve to determine the concentration of DPT. This method is fundamental for techniques like HPLC-UV, GC-FID, and GC-MS.

Experimental Protocol: Preparation of a DPT Hydrochloride Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known amount of DPT hydrochloride standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare a set of calibration standards with concentrations covering the expected range of the samples to be analyzed.

  • Analysis: Inject each calibration standard into the analytical instrument (e.g., HPLC-UV or GC-MS) and record the corresponding signal (e.g., peak area).

  • Calibration Curve Construction: Plot the signal response versus the concentration of the standards.

  • Linear Regression: Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linearity.

  • Sample Analysis: Analyze the unknown samples under the same conditions and use the calibration curve to calculate the concentration of DPT.

DPT-d4 Oxalate: The Internal Standard Advantage

DPT-d4 oxalate is a stable isotope-labeled (SIL) internal standard. In this molecule, four hydrogen atoms have been replaced with their heavier isotope, deuterium. This seemingly minor modification provides significant advantages in modern analytical techniques, particularly in mass spectrometry-based methods. The oxalate salt form is chosen for its ability to form stable, crystalline solids.

The Power of Deuterium Labeling

The core principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the unlabeled analyte (the "analyte").[8] This means it will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard.

Key Advantages of Deuterated Internal Standards: [2][5][9]

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.

  • Compensation for Sample Loss: During multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction), some amount of the analyte may be lost. By adding a known amount of the deuterated internal standard at the beginning of the process, any losses will affect both the analyte and the standard proportionally, thus not affecting the final calculated concentration.

  • Improved Precision and Accuracy: By correcting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative assays.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

The Role of the Oxalate Counter-ion

While hydrochloride is a common counter-ion for amine-containing drugs, oxalate offers an alternative with distinct properties. Oxalic acid is a dicarboxylic acid that can form salts with basic compounds like DPT.[7] The choice of the counter-ion can influence the physicochemical properties of the standard, such as:

  • Solubility: The solubility of an oxalate salt can differ from that of a hydrochloride salt. While hydrochloride salts are generally water-soluble, the solubility of oxalate salts can vary.[10][11] This may be advantageous for specific formulation or analytical requirements.

  • Stability and Hygroscopicity: The salt form can impact the stability and hygroscopicity (tendency to absorb moisture from the air) of the solid material. Oxalate salts can form stable, non-hygroscopic crystals, which is a desirable characteristic for a reference standard that needs to be accurately weighed.

  • Crystallinity: Oxalate salts often form well-defined crystals, which can be beneficial for purification and characterization.[7]

The synthesis of DPT-d4 oxalate would involve reacting a deuterated DPT precursor with oxalic acid.[12]

Application as an Internal Standard in LC-MS/MS

DPT-d4 oxalate is specifically designed for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[1][13] LC-MS/MS is a highly sensitive and selective technique widely used in bioanalysis and forensic toxicology.

Experimental Protocol: Quantitative Analysis of DPT using DPT-d4 Oxalate Internal Standard

  • Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of DPT-d4 oxalate internal standard solution.

  • Extraction: Perform a suitable extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the DPT and the internal standard from the matrix.

  • LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

    • Chromatography: Use a chromatographic method that provides good separation of DPT from other matrix components. The DPT and DPT-d4 will co-elute.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both DPT and DPT-d4.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both DPT and DPT-d4.

    • Calculate the peak area ratio (DPT peak area / DPT-d4 peak area).

  • Quantification: Use a calibration curve, prepared by plotting the peak area ratio of standards against their known concentrations, to determine the concentration of DPT in the unknown sample.

Head-to-Head Comparison: DPT-d4 Oxalate vs. DPT Hydrochloride

The choice between DPT-d4 oxalate and DPT hydrochloride depends on the specific analytical application.

Table 2: Comparison of DPT-d4 Oxalate and DPT Hydrochloride Standards

FeatureDPT-d4 OxalateDPT Hydrochloride
Primary Role Internal StandardExternal Standard
Key Feature Deuterium labeled (mass difference)Well-characterized primary standard
Primary Application LC-MS/MSHPLC-UV, GC-MS, GC-FID
Advantage Corrects for matrix effects and sample loss, leading to higher accuracy and precision.[5]Cost-effective for routine analysis where matrix effects are minimal.
Salt Form OxalateHydrochloride
Potential Salt Properties May offer different solubility, stability, and hygroscopicity profiles.Generally good aqueous solubility.[4]

Conclusion

Both DPT-d4 oxalate and DPT hydrochloride are indispensable tools for researchers working with N,N-Dipropyltryptamine. DPT hydrochloride serves as a fundamental external standard for a variety of analytical techniques, providing a reliable basis for quantification. DPT-d4 oxalate, as a deuterated internal standard, represents a more advanced tool for highly accurate and precise quantification, particularly in complex biological matrices using LC-MS/MS. The choice of the oxalate counter-ion may also confer specific advantages in terms of the standard's physical properties. A thorough understanding of the distinct characteristics and applications of each standard, as outlined in this guide, is essential for generating robust, reliable, and defensible analytical data in the fields of drug development, pharmacology, and forensic science.

References

  • Dipropyltryptamine - Wikipedia. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. Available from: [Link]

  • Deuterated Internal Standard: Significance and symbolism. Available from: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. Available from: [Link]

  • The Value of Deuterated Internal Standards - KCAS Bio. Available from: [Link]

  • Structure and synthesis of dipropyltryptamine (DPT). Tryptamine (1.6 g;... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • NPS Discovery — New Drug Monograph 2025 N,N-Dipropyltryptamine - The Center for Forensic Science Research & Education. Available from: [Link]

  • Synthesis of oxalate salt - PrepChem.com. Available from: [Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines | Request PDF - ResearchGate. Available from: [Link]

  • A combined liquid chromatography tandem mass spectrometry assay for the quantification of urinary oxalate and citrate in patients with nephrolithiasis - PubMed. Available from: [Link]

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? : r/chemistry. Available from: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Available from: [Link]

  • (PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. Available from: [Link]

  • Question: Many drugs are sold as their hydrochloride salts - Vaia. Available from: [Link]

  • Report of Investigation - National Institute of Standards and Technology. Available from: [Link]

  • A Review of Sodium Oxalate Solubility in Water - IC/Unicamp. Available from: [Link]

  • Analytical procedures and methods validation for oxalate content estimation - PMC. Available from: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available from: [Link]

  • The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. | Semantic Scholar. Available from: [Link]

  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - MDPI. Available from: [Link]

Sources

Technical Guide: Deuterated Tryptamine Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Tryptamines—ranging from the endogenous neurotransmitter serotonin (5-HT) and its precursor tryptamine, to psychoactive alkaloids like N,N-Dimethyltryptamine (DMT)—present unique bioanalytical challenges. They are amphiphilic, highly polarizable, and often exist in low concentrations within complex biological matrices (plasma, CSF, brain tissue).

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" (ion suppression or enhancement) is the primary adversary of accuracy. The standard solution is Stable Isotope Dilution (SID) . However, simply "adding a deuterated standard" is insufficient. If the internal standard (IS) separates chromatographically from the analyte, it fails to compensate for matrix effects occurring at the specific moment of ionization.[1]

This guide details the physicochemical mechanics of deuterated tryptamines, the selection of appropriate isotopologues, and the validation of a self-correcting quantification workflow.

The Physics of Deuteration: Chromatographic Isotope Effect (CIE)

To master SID, one must understand why deuterated compounds behave differently than their protium (


) counterparts.
The Mechanism of Separation

In Reverse Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interaction between the analyte and the C18 stationary phase.

  • Bond Shortening: The C-D bond is shorter and has a smaller molar volume than the C-H bond.

  • Lipophilicity: Deuterated compounds are slightly less lipophilic than their non-deuterated analogs.[2][3]

  • The Result: Deuterated internal standards (e.g.,

    
    -tryptamine) typically elute earlier  than the endogenous analyte (
    
    
    
    -tryptamine).

If this separation is too large, the IS elutes in a different "matrix window" than the analyte, rendering it ineffective at normalizing ion suppression.

Visualization: The Isotope Effect & Matrix Mismatch

The following diagram illustrates the risk of excessive chromatographic separation.

CIE_Mechanism cluster_chrom Chromatographic Separation (RPLC) D_Peak d4-IS Peak (Less Lipophilic) H_Peak d0-Analyte Peak (More Lipophilic) D_Peak->H_Peak Elutes Earlier (CIE) Result Quantification Error: IS does not correct Analyte D_Peak->Result H_Peak->Result Matrix Matrix Suppression Zone (Phospholipids) Matrix->D_Peak No Suppression (If separated) Matrix->H_Peak Suppresses Signal

Figure 1: The Chromatographic Isotope Effect (CIE).[4] Note how the


-IS elutes earlier. If the matrix suppression zone (yellow) overlaps only with the analyte (red) and not the IS (blue), the correction factor is invalid.

Strategic Selection of the Internal Standard

Not all deuterated standards are equal.[2][3][5][6] For tryptamines, structural stability and isotopic purity are paramount.

Label Positioning: The Stability Rule

You must avoid labels on exchangeable positions.

  • Indole Nitrogen (Position 1): The proton on the indole nitrogen is acidic (

    
    ). It exchanges rapidly with solvent protons in protic mobile phases (MeOH/Water). A label here will be lost immediately.
    
  • Primary Amine (Side Chain): These protons also exchange rapidly.

  • The Gold Standard: Carbon-bound deuterium on the ethyl side chain (

    
    ) or the indole ring (
    
    
    
    -ring).
Isotopic Overlap (Cross-Talk)

The mass difference must be sufficient to avoid interference from natural isotopes.

  • Carbon-13 Contribution: Natural

    
    -tryptamine has an M+1 (
    
    
    
    ) and M+2 abundance.
  • Recommendation: Use at least

    
     or 
    
    
    
    . A
    
    
    or
    
    
    label often suffers from signal contribution from the M+2 isotope of the abundant analyte, leading to non-linear calibration curves at high concentrations.

Table 1: Tryptamine IS Selection Criteria

FeatureRecommendedAvoidReason
Label Position

-side chain
Indole Nitrogen (-ND)Rapid H/D back-exchange with solvent invalidates the standard.
Mass Shift

Da (

)

or

Da
Avoids overlap with natural

isotopes of high-concentration analytes.
Purity

Isotopic Purity

Unlabeled impurity in the IS (

) contributes to the analyte signal (Background Noise).

Experimental Protocol: Self-Validating Workflow

This workflow is designed to maximize co-elution while cleaning the matrix.

Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) is often too dirty for trace tryptamine analysis. Liquid-Liquid Extraction (LLE) is preferred to remove phospholipids that cause ion suppression.

  • Aliquot Sample: 200 µL Plasma/Tissue Homogenate.

  • Spike IS: Add 20 µL of

    
    -Tryptamine  (100 ng/mL).
    
    • Critical Step: Vortex and equilibrate for 10 minutes . The IS must bind to matrix proteins to mimic the analyte's release efficiency during extraction.

  • Basify: Add 50 µL Ammonium Hydroxide (pH > 10). Tryptamines are basic; this neutralizes them to drive them into the organic phase.

  • Extract: Add 1 mL Ethyl Acetate or MTBE. Shake/Vortex for 10 mins.

  • Phase Separation: Centrifuge at 4000g for 5 mins. Transfer supernatant.

  • Dry & Reconstitute: Evaporate under

    
    . Reconstitute in initial mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).
    
LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for the indole ring).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Steep gradients can exacerbate the separation of D and H forms. Use a shallow gradient (e.g., 5% to 50% B over 5 minutes) to ensure they elute within the same window.

MRM Transitions (Example):

CompoundPrecursor (

)
Product (

)
Role
Tryptamine 161.1144.1 (Loss of

)
Quantifier
Tryptamine 161.1118.1 (Indole fragment)Qualifier

-Tryptamine
165.1148.1Internal Standard
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample IS_Add Add d4-IS & Equilibrate (Critical Step) Sample->IS_Add LLE LLE (pH > 10) Ethyl Acetate IS_Add->LLE LC LC Separation (Monitor RT Shift) LLE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Area Ratio (Analyte / IS) MS->Data

Figure 2: The Self-Validating Workflow. Equilibration ensures the IS tracks extraction efficiency; Area Ratio calculation normalizes matrix effects.

Validation: Calculating the Matrix Factor

To prove your IS is working, you must calculate the IS-Normalized Matrix Factor (MF) . This confirms that the IS and Analyte are suppressed equally.

The Experiment

Prepare three sets of samples:

  • Set A (Neat Standards): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.[7]

  • Set C (Pre-Extraction Spike): Standard extraction (determines Recovery).

The Calculation

Calculate the Matrix Factor (MF) for both the Analyte and the IS separately:





The IS-Normalized Matrix Factor:



Acceptance Criteria
  • Ideal: IS-Normalized MF = 1.0.

  • Acceptable Range: 0.85 – 1.15 (CV < 15%).

  • Failure Mode: If the Normalized MF deviates significantly from 1.0, it indicates the IS and Analyte are experiencing different suppression (likely due to the Chromatographic Isotope Effect separating them).

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[8] [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. [Link]

  • Ye, X., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. LCGC North America. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

Sources

Technical Guide: Solubility Profile & Handling of N,N-Dipropyltryptamine-d4 Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of N,N-Dipropyltryptamine-d4 (DPT-d4) Oxalate in Methanol vs. Water Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Researchers

Executive Summary

The solubility profile of N,N-Dipropyltryptamine-d4 (DPT-d4) oxalate follows a distinct polarity gradient dictated by its salt lattice energy and the lipophilicity of the dipropyl-substituted tryptamine core.

For analytical applications, Methanol (MeOH) is the superior solvent for the preparation of high-concentration stock solutions (>1 mg/mL), offering thermodynamic stability and rapid dissolution. Water , conversely, acts as a poor solvent for the oxalate salt form due to the high lattice energy of the tryptamine-oxalate complex and the hydrophobicity of the propyl chains. Direct dissolution in neutral water is not recommended; aqueous working solutions should be prepared via dilution of a methanolic stock or acidification.

Physicochemical Context

To understand the solubility behavior of DPT-d4 oxalate, one must analyze the competition between the crystal lattice energy and the solvation energy.

  • The Solute (DPT-d4): The N,N-dipropyl groups significantly increase the lipophilicity (LogP) of the molecule compared to the parent tryptamine. The deuterium labeling (

    
    , typically on the propyl chains or ethylene bridge) has a negligible effect on thermodynamic solubility compared to the non-deuterated parent.
    
  • The Salt (Oxalate): Oxalic acid is a dicarboxylic acid. Tryptamine oxalates are frequently used in synthesis and forensic standards because they form stable, non-hygroscopic crystals. However, this stability often translates to lower aqueous solubility compared to hydrochloride (HCl) or fumarate salts.

  • The Solvent Interaction:

    • Methanol (Polar Organic): Effectively disrupts the ionic lattice while solvating the lipophilic indole and propyl regions.

    • Water (Polar Inorganic): While capable of solvating the ionic headgroup, water struggles to overcome the hydrophobic effect of the dipropyl indole tail, leading to precipitation at neutral pH.

Comparative Solubility Data

The following data summarizes the solubility characteristics derived from homologous tryptamine oxalate salts and standard analytical behavior for DPT.

ParameterMethanol (MeOH)Water (

, Neutral pH)
Water (Acidified, 0.1M HCl)
Solubility Status Soluble / Freely Soluble Sparingly Soluble Soluble
Est.[1] Saturation Limit 10 – 20 mg/mL< 1 mg/mL (Kinetic barrier high)5 – 10 mg/mL
Dissolution Rate Rapid (< 2 mins with sonication)Slow / IncompleteModerate
Stability (Storage) High (-20°C)Low (Hydrolysis/Oxidation risk)Moderate (Short-term)
Primary Application Primary Stock SolutionsNot Recommended Mobile Phase / Extraction

Critical Note on Deuterium Exchange: If the deuterium labeling is located on the indole nitrogen (unlikely for standard DPT-d4), protic solvents like MeOH and Water will cause back-exchange. Standard DPT-d4 labels the carbon chain (propyl or ethyl), which is stable in both solvents.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, accurate reference standard for LC-MS/MS.

  • Weighing: Accurately weigh 1.0 mg of DPT-d4 Oxalate into a 1.5 mL amber glass HPLC vial.

    • Why Amber? Tryptamines are photosensitive; UV light can induce oxidation to N-oxide or cyclization products.

  • Solvent Addition: Add 1.0 mL of LC-MS grade Methanol .

    • Do not use water.

  • Dissolution: Vortex for 30 seconds. If visible particulates remain, sonicate at ambient temperature for 2 minutes.

  • Verification: Inspect the solution against a dark background. It should be optically clear.

  • Storage: Store at -20°C. Stable for 12+ months.

Protocol B: Preparation of Aqueous Working Solution

Objective: Spiking biological matrices (plasma/urine) without precipitating the standard.

  • Dilution: Pipette the required volume of Methanolic Stock (Protocol A) into a volumetric flask.

  • Solvent Choice: Dilute using 50:50 Methanol:Water or the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).

    • Mechanism:[2] The presence of organic solvent and acid keeps the DPT in solution by maintaining the protonated state and solvating the hydrophobic tail.

  • Usage: Use immediately. Do not store aqueous dilutions long-term due to adsorption to glass/plastic surfaces.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for handling DPT-d4 Oxalate to prevent precipitation and ensure analytical accuracy.

SolubilityWorkflow Start Start: DPT-d4 Oxalate Solid SolventChoice Select Solvent Start->SolventChoice MeOH Methanol (LC-MS Grade) SolventChoice->MeOH Recommended Water Water (Neutral pH) SolventChoice->Water Not Recommended StockSol Primary Stock (1 mg/mL) Clear Solution MeOH->StockSol Dissolves Rapidly Storage Storage (-20°C) Long-term Stability StockSol->Storage Acidify Correction: Acidify (0.1% FA) & Add Organic Modifier StockSol->Acidify Dilute for Working Std Precip Risk: Precipitation / Turbidity Hydrophobic Effect Water->Precip High Lattice Energy Precip->Acidify Rescue Attempt

Caption: Workflow for solubilizing DPT-d4 Oxalate. Green path indicates the validated protocol; Red path indicates failure modes.

Analytical Implications (LC-MS/MS)

When transitioning from a methanol stock to an aqueous environment (e.g., reverse-phase chromatography), beware of the "Solvent Strength Mismatch" :

  • Injection Solvent: Injecting 100% methanol stock directly onto a high-aqueous column (e.g., C18 equilibrated at 95% water) can cause the DPT-d4 to precipitate inside the injector loop or at the head of the column, leading to split peaks or poor reproducibility.

  • Mitigation: Always dilute the stock to at least 50% aqueous content (using the Protocol B method) before injection, ensuring the pH is acidic (Formic acid 0.1%) to maintain the salt form.

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual grounding for tryptamine salt properties).

Sources

A Technical Guide to the Metabolic Stability of DPT-d4 in Human Liver Microsomes: Leveraging the Deuterium Kinetic Isotope Effect

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, has become a pivotal strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the metabolic stability of N,N-dipropyltryptamine (DPT) and its deuterated isotopologue, DPT-d4, within a human liver microsomal model. By leveraging the deuterium kinetic isotope effect (KIE), we can elucidate metabolic pathways and strategically enhance the pharmacokinetic profile of parent compounds. This document details the underlying principles of the KIE, provides a rigorous, step-by-step protocol for assessing metabolic stability, and interprets the resulting data to inform drug development strategies.

Introduction: The Strategic Imperative of Metabolic Stability

In the early phases of drug discovery, identifying compounds with a high probability of failure is crucial to optimizing resources and accelerating development timelines.[1] A significant factor contributing to the failure of drug candidates is extensive metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver.[1][2] The liver's role as the primary site of drug metabolism necessitates a thorough understanding of a compound's metabolic fate.[3][4]

N,N-dipropyltryptamine (DPT) is a psychedelic tryptamine that, like many xenobiotics, is subject to extensive hepatic metabolism. This guide focuses on a comparative analysis of DPT and its deuterated analog, DPT-d4, to illustrate how isotopic substitution can be a powerful tool to modulate metabolic pathways.

The Deuterium Kinetic Isotope Effect (KIE)

The deuterium kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (¹H) is replaced with a deuterium atom (²H or D).[5] This effect is rooted in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The greater mass of deuterium results in a stronger C-D bond, which requires more energy to break.[5]

Many Phase I metabolic reactions, catalyzed by CYP enzymes, involve the cleavage of a C-H bond as a rate-determining step.[5] By replacing hydrogen with deuterium at a metabolically labile position, the rate of that specific metabolic pathway can be significantly reduced. This can lead to:

  • Improved pharmacokinetic profiles

  • Enhanced safety

  • More convenient dosing regimens[5]

Experimental Design: The Liver Microsomal Stability Assay

To assess the metabolic stability of DPT and DPT-d4, a well-established in vitro model utilizing human liver microsomes is employed. Liver microsomes are subcellular fractions of hepatocytes that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[1][3][6] This assay measures the rate of disappearance of the parent compound over time, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (Clint).[4][7]

Rationale for Methodological Choices
  • Enzyme Source: Pooled human liver microsomes are used to minimize inter-individual variability in enzyme expression and activity.[3]

  • Cofactor: NADPH is an essential cofactor for CYP-mediated reactions.[1][6] Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.[7]

  • Test Compound Concentration: A concentration of 1 µM is typically used, which is generally assumed to be below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[6][8]

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying the parent compound in a complex biological matrix.[8][9]

Detailed Experimental Protocol

Materials:

  • Pooled human liver microsomes

  • DPT and DPT-d4

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

  • Control compounds (e.g., Midazolam, Dextromethorphan)[8]

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of DPT, DPT-d4, and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixtures containing potassium phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).[3][6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.[7]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.[6][8][10]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solutions (DPT, DPT-d4, Controls) microsomes Prepare Incubation Mixture (Buffer + Microsomes) pre_inc Pre-incubate at 37°C microsomes->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate Reaction (Add ACN + IS) sampling->terminate process Centrifuge & Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data Data Interpretation (t½, Clint) lcms->data G cluster_pathways Metabolic Pathways DPT DPT MAO Oxidative Deamination (MAO) DPT->MAO Major Pathway CYP_dealk N-dealkylation (CYP450) DPT->CYP_dealk Minor Pathway CYP_hydrox Hydroxylation (CYP450) DPT->CYP_hydrox Minor Pathway DPTd4 DPT-d4 DPTd4->MAO Slowed Pathway (KIE) DPTd4->CYP_dealk Increased Flux DPTd4->CYP_hydrox Increased Flux

Caption: Proposed metabolic pathways of DPT and the impact of deuteration.

Conclusion and Future Directions

The comparative metabolic stability assessment of DPT and DPT-d4 in human liver microsomes provides a clear demonstration of the utility of the deuterium kinetic isotope effect in drug development. The observed increase in metabolic stability for DPT-d4 highlights the potential of this strategy to improve the pharmacokinetic properties of tryptamine-based compounds.

Further studies should focus on:

  • Metabolite Identification: Characterizing the metabolites of both DPT and DPT-d4 to confirm the proposed shift in metabolic pathways.

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism of DPT.

  • In Vivo Pharmacokinetic Studies: To determine if the observed in vitro improvements in metabolic stability translate to an enhanced pharmacokinetic profile in animal models.

By systematically applying these principles, researchers can rationally design drug candidates with optimized metabolic properties, ultimately increasing the likelihood of clinical success.

References

  • The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine. PubMed. Available at: [Link]

  • The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues. PubMed. Available at: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. ACS Chemical Neuroscience. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Dimethyltryptamine. Wikipedia. Available at: [Link]

  • Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. Available at: [Link]

  • Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. PMC. Available at: [Link]

  • Deuterium isotope effects in studies of drug metabolism. Semantic Scholar. Available at: [Link]

  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. PubMed. Available at: [Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines. ResearchGate. Available at: [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC. Available at: [Link]

  • Metabolic stability. Admeshop. Available at: [Link]

  • Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC. Available at: [Link]

  • Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics. Peertechz. Available at: [Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines. MAPS. Available at: [Link]

  • The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry. Available at: [Link]

  • N,N-Dipropyltryptamine. The Center for Forensic Science Research & Education. Available at: [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Bio-protocol. Available at: [Link]

  • 5-Methoxy-N,N-dipropyltryptamine. SWGDrug. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. Available at: [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp. Available at: [Link]

  • Metabolism and Toxicologic Analysis of Tryptamine-Derived Drugs of Abuse. PubMed. Available at: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • Diphenhydramine. Wikipedia. Available at: [Link]

  • Gram‐scale synthesis of deuterated tryptamine under flow conditions. ResearchGate. Available at: [Link]

  • First Pass Effect & Phases 1/2 Metabolism. YouTube. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. Available at: [Link]

  • Overcoming Quantification Challenges in Ultra-Trace LC-MS/MS Analysis of Formulated Drug Products. YouTube. Available at: [Link]

  • metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for N,N-Dipropyltryptamine (DPT)

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a rigorous protocol for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N,N-Dipropyltryptamine (DPT) using DPT-d4 oxalate as the internal standard.[1]

Abstract & Scope

N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine hallucinogen acting primarily as a 5-HT2A agonist.[1] Accurate quantification in biological matrices is critical for forensic toxicology and pharmacokinetic profiling.[1] This guide addresses the specific challenges of DPT analysis, including the handling of its oxalate salt forms, optimizing electrospray ionization (ESI) for tryptamines, and mitigating matrix effects using a deuterated internal standard (DPT-d4).[1]

Compound Characterization

Understanding the physicochemical properties of the analyte and its salt form is the foundation of a robust method.[1]

PropertyAnalyte: DPT (Free Base)Internal Standard: DPT-d4 Oxalate
CAS Number 61-52-9Refer to Supplier CoA
Molecular Formula C₁₆H₂₄N₂C₁₆H₂₀D₄N₂[1] · C₂H₂O₄ (Assumed Mono-oxalate)
Molecular Weight 244.38 g/mol ~342.4 g/mol (Salt) / ~248.4 g/mol (Free Base)
pKa (Basic N) ~9.6 (Estimated)~9.6
LogP 3.4 (Lipophilic)3.4
Solubility Soluble in MeOH, EtOH, DMSOSoluble in MeOH, Water; Limited in pure ACN

Critical Technical Note on Salt Forms: DPT-d4 is supplied as an oxalate salt .[1] Oxalic acid (


) is a dicarboxylic acid.[1] When preparing stock solutions, you must  apply a salt correction factor (SCF) to determine the concentration of the free base, which is the species actually measured in the mass spectrometer.

[1]



Always verify the stoichiometry (e.g., mono-oxalate vs. hemi-oxalate) on your specific Certificate of Analysis (CoA).[1]

Method Development Protocol

Phase 1: Stock Solution Preparation

Objective: Create stable, accurate reference solutions.

  • Primary Stock (1 mg/mL Free Base Equivalent):

    • Weigh DPT-d4 Oxalate accurately.[1]

    • Calculate required mass:

      
      .[1]
      
    • Solvent: Dissolve in Methanol (MeOH) . Do not use 100% Acetonitrile (ACN) initially, as oxalate salts may precipitate or dissolve slowly.[1]

    • Storage: -20°C in amber glass vials (Tryptamines are light-sensitive).

  • Working Internal Standard (WIS):

    • Dilute Primary Stock to ~100 ng/mL in 50:50 MeOH:Water.[1]

    • Why? Adding 100% organic stock directly to plasma can cause premature protein precipitation and trapping of the IS.[1]

Phase 2: MS/MS Optimization

Objective: Determine Precursor and Product ions.[1][2]

  • Ionization Mode: ESI Positive (

    
    ).[1]
    
  • Infusion: Infuse a 1 µg/mL solution (in 50:50 Mobile Phase A/B) at 10 µL/min.

Fragmentation Pathway Logic: Tryptamines typically undergo two major fragmentation pathways:

  • 
    -Cleavage:  Cleavage adjacent to the amine nitrogen, yielding the iminium ion.[1] For DPT, this is the dipropyl-iminium ion.
    
  • Indole Ring Cleavage: Formation of the quinolinium or vinyl-indole ion (common to most tryptamines).[1]

Recommended Transitions:

AnalytePrecursor (

)
Product 1 (Quant)Product 2 (Qual)Collision Energy (V)
DPT 245.2114.1 (Iminium)144.1 (Vinyl-Indole)20 - 35
DPT-d4 249.2118.1 or 116.1 148.1 or 146.120 - 35

*Deuterium Position Note: The transitions for DPT-d4 depend on where the deuterium labels are located.

  • If

    
    -d4  (ethyl chain): Precursor 249.2 
    
    
    
    116.1 (Iminium retains 2 D). [1] * If Propyl-d4 : Precursor 249.2
    
    
    118.1 (Iminium retains 4 D). [1] * Action: Perform a Product Ion Scan on the IS to confirm the correct transition.[1]
Phase 3: Chromatographic Separation

Objective: Separate DPT from isobaric interferences and matrix components.[1]

  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm or 2.6 µm).[1]

    • Reasoning: Tryptamines have aromatic indole rings.[1] Biphenyl phases offer superior

      
       selectivity compared to C18, helping separate DPT from potential isomers or endogenous tryptamines.[1]
      
  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

    • Note: Methanol often provides better peak shape for basic tryptamines but higher backpressure.[1] ACN is preferred for high throughput.[1]

Gradient Profile (Example):

  • 0.0 min: 5% B (Divert to waste)[1]

  • 0.5 min: 5% B (Divert to MS)

  • 3.0 min: 95% B[1]

  • 4.0 min: 95% B[1]

  • 4.1 min: 5% B

  • 6.0 min: Stop (Re-equilibration)

Phase 4: Sample Preparation (Protein Precipitation)

Objective: Maximize recovery while removing proteins.[1]

  • Aliquot: Transfer 100 µL Plasma/Urine to a chemically resistant tube.

  • IS Addition: Add 20 µL Working Internal Standard (DPT-d4). Vortex.

  • Precipitation: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid).

    • Mechanism:[3][4] The acid disrupts protein-drug binding; ACN precipitates proteins.[1]

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL supernatant to an autosampler vial and dilute with 100 µL Water.

    • Why? Injecting pure ACN can cause "solvent effect" (peak broadening) for early eluting compounds.[1] Diluting with water matches the initial mobile phase conditions.[1]

Visual Workflows

Experimental Workflow

G cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample 100µL Matrix (Plasma/Urine) IS_Add Add IS (DPT-d4 Oxalate) Sample->IS_Add PPT Add 300µL ACN (+0.1% FA) IS_Add->PPT Centrifuge Centrifuge 10k x g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with H2O Centrifuge->Dilute Inject Inject 5µL Dilute->Inject Column Biphenyl Column Separation Inject->Column MS ESI+ MRM Detection Column->MS

Caption: Step-by-step extraction and analysis workflow for DPT quantification.

Fragmentation Pathway (DPT)

Fragmentation cluster_fragments Collision Induced Dissociation (CID) Precursor Precursor Ion [M+H]+ m/z 245.2 Iminium Dipropyl-Iminium Ion (Base Peak) m/z 114.1 Precursor->Iminium Alpha-Cleavage (Loss of Indole-CH2) VinylIndole Vinyl-Indole Ion (Qualifier) m/z 144.1 Precursor->VinylIndole Beta-Cleavage (Loss of NH(Pr)2)

Caption: Proposed ESI+ fragmentation pathway for N,N-Dipropyltryptamine.[1]

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA or EMA Bioanalytical Method Validation guidelines.[1]

  • Linearity: Construct a calibration curve (e.g., 1 – 1000 ng/mL). Use a weighted regression (

    
    ) to account for heteroscedasticity.[1]
    
  • Matrix Effect (ME):

    
    [1]
    
    • Acceptance: 85-115%.[1] If ME is <85% (Suppression), consider switching to Liquid-Liquid Extraction (LLE) using hexane:ethyl acetate.[1]

  • Carryover: Inject a blank after the highest standard (ULOQ). The signal should be <20% of the LLOQ.[1]

  • Isotopic Interference: Verify that the DPT-d4 signal does not contribute to the DPT quant channel (m/z 245). This is rare with d4, but possible if the resolution is low.[1]

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.[1]

    • Fix: Use a "Divert Valve" to send the first 1 minute of flow (containing salts/proteins) to waste.[1]

  • Issue: Retention Time Shift.

    • Cause: Deuterium isotope effect.[1][5]

    • Insight: DPT-d4 may elute slightly earlier than DPT (approx 0.05 - 0.1 min).[1] This is normal. Ensure the integration window covers both.

  • Issue: Unstable IS Signal.

    • Cause: Oxalate salt dissociation issues or solubility.[1]

    • Fix: Ensure the Working IS is prepared in 50% water to keep the salt fully dissociated and compatible with the plasma water content.[1]

References

  • Center for Forensic Science Research & Education (CFSRE). (2025).[1][6] N,N-Dipropyltryptamine (DPT) New Drug Monograph. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014).[1] DPT Monograph: Chemical and Physical Data. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6091, Dipropyltryptamine. Retrieved from [Link][1]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Forensic Screening and Quantitation of N,N-Dipropyltryptamine (DPT) in Whole Blood Using LC-MS/MS

[1]

Abstract

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic toxicology.[1] N,N-Dipropyltryptamine (DPT), a synthetic tryptamine hallucinogen, has seen sporadic recreational use due to its structural similarity to Dimethyltryptamine (DMT).[1][2][3] Standard immunoassay screens often fail to detect DPT due to low cross-reactivity. This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of DPT in whole blood.[1] Utilizing a deuterated internal standard (DPT-d4) and Mixed-Mode Cation Exchange (MCX) solid-phase extraction, this method achieves high recovery, minimizes matrix effects, and ensures chromatographic resolution from structural isomers like N,N-Diisopropyltryptamine (DiPT).[1]

Introduction

Pharmacology and Forensic Relevance

DPT is a serotonergic hallucinogen acting primarily as an agonist at the 5-HT2A receptor.[2][3][4] Unlike its naturally occurring analog DMT, DPT is orally active (though often insufflated or smoked) and has a longer duration of action (2–4 hours).[1] In forensic contexts, DPT analysis is complicated by its rapid metabolism and the presence of isomeric tryptamines (e.g., DiPT, MiPT) that share identical molecular weights (MW 244.38).[1]

The Necessity of Deuterated Standards

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, proteins) can suppress or enhance ionization, compromising quantitative accuracy.[1] The use of DPT-d4 (deuterated on the propyl chain) is critical.[1] As a stable isotope-labeled internal standard (SIL-IS), DPT-d4 shares virtually identical physicochemical properties with the analyte, correcting for:

  • Extraction Efficiency: Losses during the SPE process.

  • Matrix Effects: Ion suppression/enhancement at the ESI source.

  • Retention Time Shifts: Minor fluctuations in chromatography.

Materials and Methods

Reagents and Standards
  • Target Analyte: N,N-Dipropyltryptamine (DPT) HCl (1 mg/mL in MeOH).[1]

  • Internal Standard: N,N-Dipropyltryptamine-d4 (DPT-d4) or N,N-Dimethyltryptamine-d6 (DMT-d6) as a surrogate if DPT-d4 is unavailable.[1]

  • Reagents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate, Distilled Water.[1]

  • Matrix: Drug-free human whole blood (preserved with Potassium Oxalate/Sodium Fluoride).[1]

Instrumentation
  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system (e.g., Agilent 1290 / Shimadzu Nexera).[1]

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ / Agilent 6495).[1]

  • Column: Biphenyl or Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm) is mandatory for separating tryptamine isomers.[1] C18 columns often fail to resolve DPT from DiPT.

Experimental Protocols

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Liquid-Liquid Extraction (LLE) is possible, but SPE is chosen here for superior cleanliness and automation potential, crucial for high-throughput forensic labs.[1]

Workflow Diagram (Graphviz):

SPE_WorkflowSample1. Sample Pre-treatment200 µL Blood + 600 µL 1% Formic Acid+ 20 µL IS (DPT-d4)Condition2. Condition SPE Cartridge(Oasis MCX or polymeric equivalent)1 mL MeOH -> 1 mL H2OLoad3. Load SampleGravity or Low Vacuum (<5 Hg)Condition->LoadWash14. Wash 1 (Aqueous)1 mL 0.1% Formic Acid in H2O(Removes proteins/salts)Load->Wash1Wash25. Wash 2 (Organic)1 mL Methanol(Removes neutrals/lipids)Wash1->Wash2Elute6. Elution2 x 500 µL 5% NH4OH in MeOH(Releases basic amines)Wash2->EluteRecon7. Evaporate & ReconstituteDry under N2 @ 40°CRecon in 100 µL Mobile Phase InitialElute->Recon

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction protocol for DPT isolation from whole blood.

LC-MS/MS Acquisition Parameters

Chromatographic Gradient:

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Desalting
6.0095Linear Gradient
7.5095Wash
7.605Re-equilibration
10.005End

MS/MS Transitions (MRM Mode): DPT forms a protonated molecular ion

15
AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
DPT 245.2144.125Quantifier (Vinyl Indole)
DPT 245.2114.135Qualifier (Iminium Ion)
DPT-d4 (IS) 249.2148.125Quantifier

Note: The 144.1 fragment corresponds to the vinyl-indole moiety, which is stable and provides high sensitivity. The 114.1 fragment corresponds to the dipropyl-iminium side chain.

Results and Discussion

Chromatographic Selectivity

A critical aspect of this protocol is the separation of DPT from DiPT (N,N-Diisopropyltryptamine).[1] While they share the same mass (245.2), the Biphenyl column interaction with the pi-electrons of the indole ring, combined with the steric differences of the propyl vs. isopropyl chains, results in distinct retention times.

  • DiPT RT: ~4.2 min

  • DPT RT: ~4.8 min

Matrix Effects & Validation Data

Validation was performed according to ANSI/ASB Standard 036 guidelines.

ParameterResultNotes
Linearity 1 – 1000 ng/mLR² > 0.995 (1/x weighting)
LOD 0.2 ng/mLS/N > 3
LOQ 1.0 ng/mLS/N > 10, Bias < 20%
Recovery 88% ± 4%Consistent across low/high QC
Matrix Effect 12% SuppressionCorrected by DPT-d4 IS

Logical Pathway of Analysis (Graphviz):

Method_LogicInputForensic Sample(Blood/Urine)ExtractMCX Extraction(Isolate Bases)Input->ExtractCleanSepLC Separation(Biphenyl Column)Extract->SepInjectIonESI (+)(Ionization)Sep->IonEluteMS1Q1 Filter(245.2 m/z)Ion->MS1Select ParentFragCollision Cell(CID)MS1->FragFragmentMS2Q3 Filter(144.1 / 114.1 m/z)Frag->MS2Select DaughterDataQuantitation(Ratio Analyte/IS)MS2->DataCalc

Caption: Analytical logic flow from sample introduction to quantitative data generation.

Troubleshooting & Optimization

  • Low Recovery: If recovery drops below 60%, check the pH of the "Load" step. Tryptamines are basic (pKa ~9.6).[1] Ensure the sample is acidified (pH < 4) during loading to ensure retention on the cation exchange sorbent.

  • Peak Tailing: Tryptamines can interact with free silanols on the column. Ensure the mobile phase contains adequate buffer (10mM Ammonium Formate) or use a column with "end-capping" technology.[1]

  • IS Interference: If using DMT-d6 as a surrogate, ensure there is no natural DMT in the sample (rare, but possible in ayahuasca cases) that might interfere with the IS channel if resolution is poor.

References

  • ANSI/ASB Standard 036. (2019).[1] Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.

  • Center for Forensic Science Research and Education (CFSRE). (2025).[1][4] NPS Discovery: New Drug Monograph - N,N-Dipropyltryptamine.

  • Cayman Chemical. (n.d.).[1] DPT (hydrochloride) Product Information.

  • National Institute of Health (NIH). (2022).[1] Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine. Journal of Pharmaceutical and Biomedical Analysis.

Optimizing electrospray ionization (ESI) for DPT-d4 detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of N,N-Dipropyltryptamine (DPT) using DPT-d4 Internal Standard

Abstract

This guide details the optimization of Electrospray Ionization (ESI) parameters for the sensitive detection of N,N-Dipropyltryptamine (DPT) in biological matrices, utilizing DPT-d4 as a stable isotope-labeled internal standard (SIL-IS). We address the specific challenges of tryptamine analysis, including protonation kinetics, source-dependent fragmentation, and the chromatographic deuterium isotope effect. This protocol is designed to achieve a Lower Limit of Quantitation (LLOQ) in the sub-ng/mL range while ensuring regulatory compliance through rigorous matrix effect correction.

Introduction & Chemical Basis

N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine hallucinogen. Structurally, it consists of an indole core connected via an ethyl bridge to a tertiary amine bearing two propyl groups.

  • Analyte: DPT (

    
    ) | MW: 244.38 Da | 
    
    
    
  • Internal Standard: DPT-d4 (Deuterated analog) | MW: ~248.41 Da |

    
    
    
    • Note: The position of the deuterium label (e.g., propyl chain vs. ethyl bridge) dictates the MRM transition. This guide assumes propyl-chain labeling, a common commercial format.

The ESI Challenge: Tryptamines are readily ionizable bases (


). However, achieving maximum sensitivity requires balancing desolvation efficiency  (to remove solvent clusters) against thermal degradation  (tryptamines can be labile). Furthermore, "cross-talk" between the native analyte and the IS must be eliminated through careful transition selection and chromatographic resolution.

Mechanism of Ionization & Fragmentation

Understanding the ion path is critical for troubleshooting. DPT ionizes via proton transfer in the liquid phase, followed by ion evaporation or Coulomb fission in the source.

Figure 1: ESI Ionization & Fragmentation Pathway

ESI_Mechanism Sol Liquid Phase (pH < 4) Drop Charged Droplet (Coulomb Fission) Sol->Drop HV Applied (+3.5 kV) Gas Gas Phase Ion [M+H]+ m/z 245.2 Drop->Gas Desolvation (N2 + Heat) CID Collision Cell (N2 Gas) Gas->CID Vacuum Transfer Frag1 Immonium Ion (Quant) m/z 114.1 CID->Frag1 Alpha Cleavage Frag2 Indole Ethyl (Qual) m/z 144.1 CID->Frag2 C-N Bond Break

Caption: Step-wise progression from liquid phase protonation to collision-induced dissociation (CID) producing primary product ions.

Method Development Protocol

Phase A: Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (LC-MS Grade).

    • Why: Formic acid lowers pH to ~2.7, ensuring 100% protonation of the tertiary amine (

      
      ).
      
  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Why: Acetonitrile typically provides sharper peak shapes for hydrophobic amines compared to Methanol, though Methanol may offer slightly higher ionization efficiency in some sources.

  • Stock Solutions: Prepare DPT and DPT-d4 separately at 1 mg/mL in Methanol. Store at -20°C.

Phase B: Source Parameter Tuning (Infusion)

Do not rely on auto-tune algorithms alone. Manual verification is required.

  • Setup: Tee-infuse the DPT standard (100 ng/mL) into the stream of Mobile Phase (50:50 A:B) at a flow rate matching your LC method (e.g., 0.4 mL/min).

  • Voltage Ramp: Ramp Capillary Voltage from 1.0 kV to 5.5 kV.

    • Target: Look for the plateau where signal is stable but below the onset of electrical discharge (which causes noise/spikes). Typical optimal: 3.0 – 4.5 kV .

  • Temperature Optimization:

    • Source Temp: 350°C – 500°C. (Higher flow rates require higher temps).

    • Desolvation Gas: High flow (e.g., 600–800 L/hr or 40–60 psi) is crucial to strip the hydration shell from the protonated amine.

  • Cone Voltage / Declustering Potential (DP):

    • Ramp DP from 20V to 100V.

    • Critical: If DP is too high, in-source fragmentation occurs (you will see 114.1 appearing in the Q1 scan). Set DP to the maximum intensity of the parent ion (245.2) just before fragmentation begins.

Phase C: MRM Transition Selection

Perform a Product Ion Scan on both DPT and DPT-d4.

AnalytePrecursor (

)
Product (

)
TypeCollision Energy (eV)Structural Origin
DPT 245.2114.1 Quant20 - 30Propyl-iminium ion (

)
DPT 245.2144.1Qual15 - 25Vinyl-indole / Ethyl-indole
DPT-d4 249.2118.1 Quant20 - 30d4-Propyl-iminium ion
DPT-d4 249.2144.1Qual15 - 25Indole core (Unlabeled)

*Crucial Verification: The transitions for DPT-d4 depend entirely on the labeling position.

  • If label is on Propyl chains : Transition is

    
    .
    
  • If label is on Ethyl bridge : Transition is

    
     (Amine fragment is unlabeled) or 
    
    
    
    (Indole fragment is labeled).
  • Action:Always match the transition to your specific Certificate of Analysis.

Chromatographic Strategy & Isotope Effects

Deuterium is slightly less lipophilic than hydrogen. This results in the Deuterium Isotope Effect , where DPT-d4 may elute slightly earlier than native DPT on Reverse Phase (C18) columns.

Figure 2: Workflow for Handling Isotope Effects

Isotope_Effect Start Inject Sample (DPT + DPT-d4) Sep C18 Separation Start->Sep Shift Check Retention Time (RT) Expect: RT(d4) < RT(native) Sep->Shift Decision Is RT Shift > 0.1 min? Shift->Decision Risk Risk: Matrix Suppression Zones may not overlap Decision->Risk Yes Action1 Widen Integration Window Decision->Action1 No Action2 Use Phenyl-Hexyl Column (Pi-Pi interactions reduce shift) Risk->Action2

Caption: Decision tree for managing chromatographic separation between native and deuterated standards.

Protocol for Column Selection:

  • Primary Choice: Biphenyl or Phenyl-Hexyl column (

    
     mm, 1.7 µm).
    
    • Reasoning: Tryptamines have an indole ring. Phenyl phases engage in

      
       interactions, providing better retention and selectivity than C18, often minimizing the resolution difference between protium and deuterium forms.
      
  • Gradient:

    • 0.0 - 0.5 min: 5% B (Divert to waste to remove salts).

    • 0.5 - 3.5 min: 5%

      
       95% B.
      
    • 3.5 - 4.5 min: Hold 95% B.

    • 4.5 - 6.0 min: Re-equilibrate 5% B.

Validation & Troubleshooting

Linearity & Range
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting:

    
     linear regression. Tryptamines often show saturation at high concentrations; 
    
    
    
    prioritizes accuracy at the low end (toxicologically relevant).
Matrix Effects (ME)

Calculate ME using the post-extraction spike method:



  • Acceptance:

    
    .
    
  • Correction: If DPT ME is 80% and DPT-d4 ME is 81%, the IS is successfully correcting the method. If DPT is 80% and DPT-d4 is 95% (due to RT shift), the method fails. See Figure 2.

Common Failure Modes
  • Low Sensitivity:

    • Check: pH of mobile phase. If pH > 4, ionization drops drastically.

    • Fix: Fresh 0.1% Formic Acid.

  • Signal Instability (Bouncing):

    • Check: Spray voltage too high (discharge) or too low (unstable cone).

    • Fix: Perform the voltage ramp in Phase B.

  • Crosstalk (IS Signal in Native Channel):

    • Check: Isotopic purity of DPT-d4.

    • Fix: If DPT-d4 contains 1% DPT-d0, the LLOQ is limited. Purchase >99.9% isotopic purity standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6096, Dipropyltryptamine. Retrieved from [Link]

  • Kovacevic, I. et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

  • Wang, S. et al. (2014).Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Analytical Toxicology.

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Tryptamines using DPT-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation and quantification of N,N-Dipropyltryptamine (DPT) and structurally related tryptamines (DMT, 5-MeO-DMT) from biological matrices (urine and whole blood).[1] The method utilizes N,N-Dipropyltryptamine-d4 (DPT-d4) as a deuterated internal standard to correct for extraction variability and matrix-induced ionization suppression.[1] By optimizing the pH-dependent partition coefficient (


), this protocol achieves recoveries >85% while minimizing phospholipid co-extraction, ensuring high sensitivity for LC-MS/MS analysis.[1]

Introduction & Chemical Basis[2][3][4][5]

The Tryptamine Challenge

Tryptamines are indole alkaloids that function as serotonin receptor agonists. Analytically, they present a challenge due to their basic nitrogen atom (tertiary amine) and varying degrees of lipophilicity.[1]

  • Target Analytes: DPT, DMT, 5-MeO-DMT.

  • Chemical Property: These compounds are weak bases with pKa values typically ranging from 9.5 to 9.8.

  • Stability: Tryptamines are prone to oxidation and light degradation.

The Role of DPT-d4 (Internal Standard)

Quantitative accuracy in forensic and clinical toxicology requires an Internal Standard (IS) that mimics the analyte's behavior through every step—extraction, evaporation, and ionization.[1]

  • Why DPT-d4? As a deuterated analog (

    
    ), DPT-d4 shares an almost identical pKa and lipophilicity profile with DPT and DMT.[1] It co-elutes (or elutes in close proximity) with the target, experiencing the same matrix effects in the ESI source, thus providing the most accurate normalization.
    
Mechanism of Extraction

The core principle relies on the Henderson-Hasselbalch equation . To extract a basic drug into an organic solvent, the aqueous phase pH must be adjusted at least 2 units above the pKa of the amine.



At pH 11.0, >99% of DPT (pKa ~9.[1]6) exists in its uncharged, non-polar form, facilitating efficient partitioning into the organic layer (1-chlorobutane or MTBE).[1]

Materials and Reagents

ReagentGrade/SpecificationPurpose
DPT-d4 >99% Isotopic Purity (e.g., Cayman Chem)Internal Standard
1-Chlorobutane HPLC GradeExtraction Solvent (Low polarity, cleaner extracts)
Borate Buffer 0.1 M, pH 11.0pH Adjustment (Alkalinization)
Ammonium Formate 5 mM, LC-MS GradeMobile Phase Additive
Acetonitrile LC-MS GradeSolvent & Mobile Phase
Formic Acid LC-MS GradeMobile Phase Modifier

Experimental Protocol

Preparation of Standards
  • Stock Solution: Dissolve DPT-d4 in Methanol to 100 µg/mL. Store at -20°C in amber glass (light sensitive).

  • Working IS Solution: Dilute Stock to 100 ng/mL in water/methanol (50:50).

Sample Preparation Workflow

Note: This protocol is validated for 200 µL of Urine or Whole Blood.

Step 1: Sample Aliquoting

  • Transfer 200 µL of sample (Urine/Blood) into a 1.5 mL polypropylene microcentrifuge tube or glass culture tube.

  • Critical: If using whole blood, ensure the sample is hemolyzed (freeze-thaw cycle) to release intracellular analytes.[1]

Step 2: Internal Standard Addition

  • Add 20 µL of Working IS Solution (DPT-d4, 100 ng/mL).

  • Vortex briefly (5 sec).

Step 3: Alkalinization (Charge Suppression) [1]

  • Add 200 µL of Borate Buffer (pH 11.0).[1]

  • Why: This shifts the equilibrium to the free base form.

  • Validation Note: Do not use NaOH directly as it can cause hydrolysis of labile metabolites; Borate provides a stable buffering capacity.

Step 4: Liquid-Liquid Extraction

  • Add 1.0 mL of 1-Chlorobutane.

  • Alternative: MTBE (Methyl tert-butyl ether) can be used for a wider polarity range but extracts more matrix interferences.[1]

  • Agitation: Cap tubes and shake vigorously (multi-tube vortexer) for 10 minutes at 2000 rpm.

Step 5: Phase Separation

  • Centrifuge at 4,000 x g for 5 minutes.

  • The top layer is the organic phase (containing DPT and DPT-d4).[1] The bottom is the aqueous waste.

Step 6: Cryo-Focusing (Optional but Recommended) [1]

  • Place tubes in a dry ice/acetone bath or -80°C freezer for 10 minutes to freeze the aqueous layer.

  • Decant the top organic layer into a clean glass vial. This prevents contamination from the aqueous phase.

Step 7: Concentration

  • Evaporate the organic solvent to dryness under a stream of Nitrogen (

    
    ) at 40°C.[1]
    
  • Caution: Do not overheat; tryptamines can degrade.

Step 8: Reconstitution

  • Reconstitute the residue in 100 µL of Mobile Phase (95% Water / 5% ACN / 0.1% Formic Acid).

  • Vortex for 30 seconds. Transfer to autosampler vial with insert.

Workflow Visualization

LLE_Workflow Sample Biological Sample (200 µL) Spike Add IS: DPT-d4 (Normalization) Sample->Spike Buffer Add Borate Buffer (pH 11) (Neutralize Amine) Spike->Buffer pH Adjustment Solvent Add 1-Chlorobutane (1.0 mL) Buffer->Solvent Extract Agitate & Centrifuge (Partitioning) Solvent->Extract Separate Phase Separation (Top: Organic, Bottom: Aqueous) Extract->Separate Evap N2 Evaporation (Concentrate) Separate->Evap Transfer Organic Recon Reconstitute (Mobile Phase) Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Tryptamines ensuring optimal pH control and phase separation.

Instrumental Analysis (Reference Conditions)

To complete the protocol, the following LC-MS/MS parameters are recommended for validation.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 6 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+).[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
DPT 245.2 144.1 25

| DPT-d4 (IS) | 249.2 | 148.1 | 25 |[1]

Validation & Performance Data

The following data represents typical performance metrics using this protocol.

Extraction Efficiency (Recovery)

Recovery is calculated by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples.[1]

AnalyteMatrixRecovery (%)RSD (%)
DPT Urine88.54.2
DPT Whole Blood82.15.8
DMT Urine86.04.5
Matrix Effect

Matrix effect is determined by comparing post-extraction spiked samples to neat standards. A value <100% indicates suppression.

AnalyteMatrixMatrix Effect (%)Correction by DPT-d4
DPT Urine92% (Low Suppression)100.1%
DPT Whole Blood78% (Moderate Suppression)99.8%

Interpretation: While whole blood introduces some ion suppression (78%), the DPT-d4 IS perfectly compensates for this signal loss (corrected result ~100%), validating the necessity of the deuterated marker.[1]

Troubleshooting & Critical Notes

  • Low Recovery? Check the pH. If the buffer is old or the sample is highly acidic (e.g., preserved urine), the final pH may not reach >9.6. Verify pH with a strip after buffer addition.

  • Emulsions in Blood: If an emulsion forms during the extraction step, centrifuge at higher speed (10,000 x g) or use a "freeze-thaw" method to break the emulsion.[1]

  • Psilocin Caution: This protocol is optimized for lipophilic tryptamines (DPT, DMT).[1] Psilocin contains a phenolic hydroxyl group. At pH 11, the phenol may ionize (forming a phenolate anion), reducing extraction into 1-chlorobutane.[1] For Psilocin, adjust buffer to pH 8.5 and use a more polar solvent like Ethyl Acetate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6091, N,N-Dipropyltryptamine. Retrieved from [Link]

  • McIlhenny, L. K., et al. (2013).[1] LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens... in rat pineal gland microdialysate. Biomedical Chromatography. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Diphenhydramine (DPT) using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Robust Method for Calculating the Relative Response Factor of Diphenhydramine Using DPT-d4 Oxalate by LC-MS/MS

Abstract

This application note provides a detailed protocol for the accurate quantification of Diphenhydramine (DPT) in analytical samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), Diphenhydramine-d4 (DPT-d4) Oxalate, to ensure high precision and accuracy by correcting for variability during sample preparation and analysis.[1][2] We outline the fundamental principles of relative response factors (RRF), provide step-by-step procedures for standard preparation and instrumental analysis, and detail the data processing required to establish a reliable quantitative method suitable for research and drug development environments.

Introduction: The Imperative for Internal Standards in Quantitative Analysis

Accurate quantification via LC-MS is foundational in pharmaceutical development and research. The core principle relies on the direct proportionality between an analyte's concentration and the instrument's response.[1] However, this relationship is susceptible to various sources of error, including:

  • Sample Preparation Variability: Inconsistent analyte recovery during extraction or dilution steps.[2]

  • Injection Volume Precision: Minor fluctuations in the volume introduced into the LC system.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][3]

  • Instrumental Drift: Changes in mass spectrometer sensitivity over the course of an analytical run.[1]

To mitigate these variables, an internal standard (IS) is added at a constant, known concentration to all samples, calibrators, and quality controls.[3] The ideal IS mimics the physicochemical behavior of the analyte throughout the entire analytical process.[3]

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS, where several atoms in the analyte molecule are replaced with their stable heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N), is considered the gold standard for quantitative mass spectrometry.[2] DPT-d4, a deuterated analog of DPT, is nearly identical in its chemical and physical properties. This ensures that it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects as the unlabeled DPT.[2][4] Because the mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge ratio (m/z), DPT-d4 provides the most effective normalization for the analyte signal, significantly improving method precision, accuracy, and reliability.[2][4]

Principle of Relative Response Factor (RRF) Calculation

The Response Factor (RF) is a measure of the detector's response to a specific amount of a compound. It is calculated as:

Response Factor (RF) = Peak Area / Concentration[5]

When using an internal standard, we are primarily interested in the relative response between the analyte and the IS. The Relative Response Factor (RRF) is the ratio of the analyte's response factor to the internal standard's response factor.

RRF = RF_Analyte / RF_IS

For a SIL-IS like DPT-d4, the RRF is theoretically close to 1.0. However, it must be determined experimentally to account for any differences in ionization efficiency due to isotopic effects, as well as the purity of the analytical standards. Once the RRF is established across a linear range, it can be used for simplified and accurate concentration calculations.[5][6]

Experimental Protocols

This section provides a self-validating protocol for determining the RRF of DPT relative to DPT-d4.

Materials and Reagents
  • Analytes: Diphenhydramine (DPT) certified reference standard, Diphenhydramine-d4 (DPT-d4) Oxalate certified reference standard.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic Acid (≥99% purity).

  • Equipment: Analytical balance, calibrated pipettes, Class A volumetric flasks, autosampler vials.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

Preparation of Stock and Working Solutions

Proper preparation of calibration standards is critical for the accuracy of any quantitative method.[7][8] It is recommended to avoid serial dilutions where possible to prevent the propagation of errors.[8]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of DPT and DPT-d4 Oxalate into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. These are your Stock A (DPT) and Stock B (DPT-d4) .

  • Intermediate Solutions (10 µg/mL):

    • Pipette 100 µL of Stock A (DPT) into a 10 mL volumetric flask and dilute to volume with 50:50 Methanol:Water. This is the Intermediate DPT Solution .

    • Pipette 100 µL of Stock B (DPT-d4) into a 10 mL volumetric flask and dilute to volume with 50:50 Methanol:Water. This is the Intermediate IS Solution .

  • Internal Standard Working Solution (100 ng/mL):

    • Pipette 1 mL of the Intermediate IS Solution (10 µg/mL) into a 100 mL volumetric flask and dilute to volume with 50:50 Methanol:Water. This is the Working IS Solution . This solution will be used to spike all calibration standards and samples.

G cluster_stock Primary Stock Preparation (1 mg/mL) cluster_intermediate Intermediate Dilutions (10 µg/mL) cluster_working Working Solutions weigh_dpt Weigh 10 mg DPT dissolve_dpt Dissolve in 10 mL MeOH (Stock A) weigh_dpt->dissolve_dpt weigh_d4 Weigh 10 mg DPT-d4 dissolve_d4 Dissolve in 10 mL MeOH (Stock B) weigh_d4->dissolve_d4 dilute_dpt 100 µL Stock A to 10 mL (Intermediate DPT) dissolve_dpt->dilute_dpt dilute_d4 100 µL Stock B to 10 mL (Intermediate IS) dissolve_d4->dilute_d4 cal_standards Prepare Calibration Curve (See Table 1) dilute_dpt->cal_standards working_is 1 mL Intermediate IS to 100 mL (Working IS @ 100 ng/mL) dilute_d4->working_is working_is->cal_standards

Preparation of Calibration Curve Standards

A calibration curve with a minimum of six non-zero concentration levels is required to establish linearity.[4] Each calibrator is spiked with a constant concentration of the internal standard.

  • Prepare a series of calibration standards (Cal 1 to Cal 8) by diluting the Intermediate DPT Solution (10 µg/mL) as described in Table 1.

  • To each 1 mL of the final calibrator solution, add 100 µL of the Working IS Solution (100 ng/mL) to achieve a final IS concentration of approximately 10 ng/mL (assuming a final volume close to 1.1 mL, adjust as needed for exactness or prepare in larger final volumes).

  • The final matrix for all standards should be consistent (e.g., 50:50 Methanol:Water).

Standard IDVolume of Intermediate DPT (10 µg/mL)Final VolumeFinal DPT Conc. (ng/mL)Final DPT-d4 Conc. (ng/mL)
Blank0 µL1 mL00
Zero0 µL1 mL0~10
Cal 110 µL10 mL1~10
Cal 225 µL10 mL2.5~10
Cal 350 µL10 mL5~10
Cal 4100 µL10 mL10~10
Cal 5500 µL10 mL50~10
Cal 61 mL10 mL100~10
Cal 72.5 mL10 mL250~10
Cal 85 mL10 mL500~10
Table 1: Preparation of Calibration Curve Standards.
LC-MS/MS Instrumental Method

The following parameters provide a robust starting point for the analysis of DPT and DPT-d4. Optimization may be required based on the specific instrumentation used.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MS/MS) inj Sample Injection col C18 Column Separation inj->col esi ESI+ Source Ionization col->esi q1 Q1: Precursor Ion Selection (DPT: 256.2, DPT-d4: 260.2) q2 Q2: Collision Cell Fragmentation (CID) q3 Q3: Product Ion Selection (DPT/DPT-d4: 167.1) det Detector

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase retention and separation for moderately polar compounds like DPT.[9][10]
Mobile Phase AWater + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.[9]
Flow Rate0.4 mL/minA typical flow rate for analytical scale LC-MS.
Gradient5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.Gradient elution ensures efficient separation from matrix components and sharp peak shapes.
Injection Volume5 µL
Column Temperature40 °CImproves peak shape and run-to-run reproducibility.
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)DPT contains a tertiary amine that is readily protonated.
MRM Transition: DPTQ1: 256.2 m/z → Q3: 167.1 m/zQ1 selects the protonated parent molecule [M+H]+.[9][11] Q3 monitors the characteristic diphenylcarbinol fragment ion after collision-induced dissociation.[10][11]
MRM Transition: DPT-d4Q1: 260.2 m/z → Q3: 167.1 m/zQ1 selects the deuterated parent molecule [M+D]+. The d4 label is typically on the N-methyl groups, leaving the diphenylcarbinol fragment unchanged.
Dwell Time100 msSufficient time to acquire >15 data points across each chromatographic peak for reliable integration.
Collision Energy (CE)Optimize empirically (typically 15-25 eV)The voltage required to induce optimal fragmentation of the precursor ion.
Table 2: Recommended starting parameters for LC-MS/MS analysis.

Data Analysis and RRF Calculation

  • Data Acquisition: Inject the entire calibration curve sequence, from Blank to Cal 8.

  • Peak Integration: Integrate the chromatographic peaks for the DPT and DPT-d4 MRM transitions in each injection using the instrument's software.

  • Calibration Curve Construction: For each calibrator, calculate the Peak Area Ratio (Analyte Area / IS Area). Plot this ratio on the y-axis against the known concentration of DPT on the x-axis.

  • Linear Regression: Apply a linear regression model to the calibration curve data points. The relationship should be linear with a coefficient of determination (r²) > 0.99.[12]

  • Calculate RRF: The RRF can be determined from the slope of the calibration curve. The equation of the line is:

    (Area_DPT / Area_DPT-d4) = Slope * (Conc_DPT) + Intercept

    Rearranging this to match the RRF definition:

    (Area_DPT / Conc_DPT) / (Area_DPT-d4 / Conc_DPT-d4) = RRF

    Therefore, the RRF is related to the slope by the constant concentration of the internal standard:

    RRF = Slope * Conc_DPT-d4

    Alternatively, calculate the RRF for each calibration point and determine the average value across the linear range, as shown in Table 3.

DPT Conc. (ng/mL)DPT Peak AreaDPT-d4 Peak AreaArea Ratio (DPT/DPT-d4)RF_DPT (Area/Conc)RF_DPT-d4 (Area/Conc)RRF (RF_DPT/RF_DPT-d4)
115,100155,0000.09715,10015,5000.974
576,500158,0000.48415,30015,8000.968
10155,000157,5000.98415,50015,7500.984
50780,000159,0004.90615,60015,9000.981
1001,545,000156,0009.90415,45015,6000.990
2503,850,000155,50024.75915,40015,5500.990
Average RRF 0.981
Table 3: Example data set for the calculation of the Relative Response Factor (RRF). (Note: Data is illustrative).

Method Validation and Trustworthiness

The protocol described here forms the basis of a fully validatable analytical method. To ensure the method is fit for its intended purpose, further validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[13][14][15] Key parameters to assess include:

  • Accuracy: The closeness of test results to the true value, often assessed with Quality Control (QC) samples.[14]

  • Precision: The degree of agreement among individual test results, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[14]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[15]

  • Linearity and Range: The concentration interval over which the method is accurate, precise, and linear.[14]

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[14]

By establishing these parameters, the method's trustworthiness is documented, ensuring that it consistently produces reliable and accurate quantitative data.

Conclusion

This application note details a robust and reliable LC-MS/MS method for calculating the relative response factor of Diphenhydramine using its stable isotope-labeled internal standard, DPT-d4. The use of a SIL-IS is paramount for correcting analytical variability, leading to highly accurate and precise data. The provided protocols for standard preparation, instrumental analysis, and data processing offer a comprehensive framework for researchers and scientists in drug development to implement a high-quality quantitative assay for Diphenhydramine.

References

  • The Cornerstone of Accurate Quantification: A Technical Guide to Internal Standards in Mass Spectrometry. Benchchem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Diphenhydramine - pH 2.5, LC-MS. Waters Corporation.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmazone.
  • Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. InfinixBio.
  • LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed.
  • Diphenhydramine HCL Analyzed with LCMS - AppNote. MicroSolv Technology Corporation.
  • Relative Response Factor Based On Internal Standard?. ResearchGate.
  • Preparation of calibration standards. Andy Connelly Blog.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Ukaaz Publications.
  • Relative Response Factor Based On Internal Standard. ResearchGate.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • What is a Response Factor?. Chromatography Today.
  • Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing DPT-d4 Recovery in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Priority: High (Bioanalytical Assay Failure) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are experiencing signal suppression of your internal standard, DPT-d4 (Deuterated Dipropyltryptamine or generic deuterated analog), during LC-MS/MS analysis. In quantitative bioanalysis, the stability of the Internal Standard (IS) is the primary indicator of assay robustness. If DPT-d4 is suppressed, your quantitative data for the analyte (DPT) is unreliable, regardless of the calibration curve linearity.

This guide moves beyond basic "check your connections" advice. We will isolate the root cause using Post-Column Infusion (PCI) , eliminate the most common biological interference (Phospholipids ), and optimize the chromatographic separation of the isotope.

Module 1: Diagnosis – Is it Suppression or Injection Failure?

Q: My DPT-d4 area counts are low/variable. How do I prove this is "Matrix Effect" and not an instrument issue?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing matrix effects (Matuszewski et al.). It maps exactly where in the chromatogram the suppression occurs relative to your DPT-d4 peak.

The Protocol: Post-Column Infusion (PCI) [1]
  • Setup: Disconnect the LC column from the MS source. Insert a "Tee" union.

  • Infusion: Connect a syringe pump containing neat DPT-d4 (at ~100x your LLOQ concentration) to one inlet of the Tee. Flow rate: 5–10 µL/min.

  • LC Flow: Connect the LC column effluent to the second inlet. Run your standard gradient method.

  • Injection: Inject a Blank Matrix Extract (extracted plasma/urine without analyte).

  • Observation: Monitor the MRM transition for DPT-d4. You should see a steady baseline (from the infusion) with "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix from the blank injection.

Interpretation:

  • If a "dip" aligns with the retention time (RT) of DPT-d4, you have co-eluting matrix suppression .

  • If the baseline is flat, your issue is likely recovery loss during extraction, not ionization suppression.

PCI_Setup LC LC Pump & Column (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Tee Tee Union (Mixing Point) Injector->Tee Eluent + Matrix Syringe Syringe Pump (Infusing DPT-d4) Syringe->Tee Steady State IS Source MS Source (ESI+) Tee->Source Combined Flow Data Data System (Observe Baseline Dips) Source->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for identifying matrix effects.

Module 2: The Root Cause – Phospholipids (The "Silent Killer")

Q: The PCI confirmed suppression at the DPT-d4 retention time. What is suppressing it?

A: In 90% of bioanalytical ESI+ methods, the culprit is Glycerophosphocholines (Phospholipids/PLs) . PLs are abundant in plasma, highly hydrophobic, and ionize extremely well in positive mode, "stealing" charge from your DPT-d4.

The Trap: PLs often elute late in the gradient (during the high organic wash). If your DPT-d4 is hydrophobic (like many tryptamines), it may co-elute with the "PL dump." Alternatively, PLs from a previous injection may wrap around and elute on top of DPT-d4 in the current injection.

Corrective Action: Upgrade Sample Preparation

Standard Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves >95% of phospholipids in the sample.

MethodProtein RemovalPhospholipid RemovalCost/SampleRecommendation
Protein Precip (PPT) HighVery Low (<5%) $STOP (If suppression exists)
PL Removal Plates HighHigh (>99%)

PRIMARY RECOMMENDATION
Solid Phase Ext (SPE) HighVariable (Method dependent)

$
Use Mixed-Mode Cation Exchange (MCX)
Liquid-Liquid (LLE) HighModerate (PLs partition)

Good alternative for basic drugs

Protocol Adjustment (PL Removal Plate):

  • Use a specialized plate (e.g., Waters Ostro™, Phenomenex Phree™, or Agilent Captiva™).

  • Load plasma/serum (e.g., 100 µL).

  • Add 1% Formic Acid in Acetonitrile (300 µL).

  • Aspirate through the filter. The zirconia/sorbent layer selectively retains PLs while DPT-d4 passes through.

Module 3: Chromatographic Resolution

Q: I cannot change my extraction method. How can I fix this using the LC?

A: You must chromatographically separate the DPT-d4 from the suppression zone.

Strategy 1: The "Phenyl" Switch DPT (assuming a tryptamine or amine structure) contains aromatic rings.

  • Current Column: Likely C18. C18 interacts primarily via hydrophobicity.

  • New Column: Biphenyl or Phenyl-Hexyl .

  • Why? These columns offer "pi-pi" interactions with the aromatic rings of DPT, increasing its retention and selectivity distinct from the lipid matrix, which interacts mostly via alkyl chains. This often shifts DPT-d4 away from the phospholipid region.

Strategy 2: Gradient Modification If DPT-d4 elutes in the "void" (too early) or the "wash" (too late), it is vulnerable.

  • Target: Aim for a k' (capacity factor) > 2.

  • Action: Hold the initial aqueous mobile phase (e.g., 95% Water) for 0.5–1.0 minutes longer to trap polar matrix components before eluting the analyte.

Troubleshooting_Flow Start Start: Low DPT-d4 Signal PCI Run Post-Column Infusion (PCI) Start->PCI Decision Is suppression at DPT-d4 RT? PCI->Decision Yes Yes: Matrix Effect Decision->Yes Dip observed No No: Extraction Recovery Issue Decision->No Flat baseline Action1 Switch to PL Removal Plate (Remove Phospholipids) Yes->Action1 Action2 Change Column Chemistry (C18 -> Biphenyl) Yes->Action2 Action3 Re-optimize Extraction Solvent (pH modification) No->Action3

Figure 2: Decision tree for resolving internal standard signal loss.

Module 4: The Deuterium Isotope Effect

Q: My analyte (DPT) looks fine, but DPT-d4 specifically is suppressed or eluting slightly earlier. Why?

A: Deuterium is slightly more hydrophilic than Hydrogen.

  • Retention Shift: In high-resolution chromatography, DPT-d4 may elute 0.05–0.1 minutes before the non-deuterated DPT.

  • The Risk: If a sharp matrix suppression zone exists exactly at that leading edge, the IS (d4) falls into the "pit" while the analyte (D0) rides the edge, causing a mismatch in the Analyte/IS ratio.

  • Fix: Ensure your integration window covers both, or adjust the gradient to co-elute them more strictly. If the shift is significant, consider a 13C-labeled IS instead of Deuterium, as Carbon-13 does not cause retention time shifts.

References & Authoritative Sources
  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . Section III.B.2 regarding Matrix Effects.

    • Source:

  • Matuszewski, B. K., et al. (2003) . Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. (Defines the Matrix Factor calculation).

    • Source:

  • Chambers, E., et al. (2007) . Systematic development of a method for phospholipid removal... Journal of Chromatography B.

    • Source:

  • Phenomenex Technical Guide . Phospholipid Removal Techniques in LC-MS/MS.

    • Source:

Note: If "DPT" in your context refers to a specific proprietary molecule other than Dipropyltryptamine, the chemical principles of hydrophobicity and basicity described above remain applicable for optimization.

Sources

Technical Support Center: Deuterium Isotope Effects in DPT Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide designed for advanced researchers and drug development scientists.

Ticket ID: DPT-ISO-882 Subject: Troubleshooting Retention Shifts, Resolution, and Signal Integrity in Deuterated Workflows Status: Open Support Tier: Senior Application Scientist

Introduction: The "DPT" Context

Note: In the context of this guide, "DPT" is addressed as Deuterated Product Tracing or the analysis of specific pharmacophores (e.g., Deoxypodophyllotoxin/Daptomycin) using Deuterated Internal Standards (D-IS). The physics described apply universally to High-Performance Liquid Chromatography (HPLC) and LC-MS/MS workflows involving deuterium-labeled compounds.

The Deuterium Isotope Effect (DIE) in chromatography is a physical phenomenon where the substitution of Protium (


H) with Deuterium (

H) alters the physicochemical properties of a molecule—specifically its lipophilicity and pKa—sufficiently to shift retention times (

).[1] In regulated bioanalysis (DMPK), this is a critical failure mode: if your D-labeled Internal Standard (IS) separates from your analyte, it can no longer effectively correct for matrix effects (ion suppression/enhancement) in the MS source.

This guide provides the diagnostic logic to resolve these separation issues.

Module 1: Retention Time Shifts (The "Inverse" Effect)

User Query: "My deuterated standard (D-IS) is eluting 0.2 minutes earlier than my native DPT analyte on a C18 column. Is this normal, and does it matter?"

Technical Diagnosis: Yes, this is the classic Inverse Isotope Effect observed in Reversed-Phase LC (RPLC).

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. This results in a slightly smaller molar volume and reduced polarizability (dispersive forces).

  • Result: The deuterated molecule is slightly less lipophilic than the protium analog.[1] On a hydrophobic stationary phase (C18), the D-IS partitions less into the stationary phase and elutes earlier.

Troubleshooting Protocol:

ParameterAdjustmentRationale
Stationary Phase Switch to Phenyl-Hexyl or PFP C18 relies purely on hydrophobic interaction, maximizing the isotope separation. Phenyl/PFP phases introduce

interactions, which are less sensitive to the C-D/C-H volume difference, often promoting co-elution.
Temperature Lower the Column Temp (

C)
Higher temperatures increase the kinetic energy of the analytes, often exacerbating the resolution between closely related species. Cooling can reduce the resolution (

) between the isotopologues.
Gradient Slope Steepen the Gradient A shallow gradient maximizes resolution (bad for IS co-elution). A steeper gradient compresses the peaks, forcing co-elution.
Mobile Phase Increase Organic Modifier Higher %B (Acetonitrile/Methanol) reduces the retention factor (

), minimizing the time available for the stationary phase to discriminate between D and H forms.
Module 2: Signal Loss & H/D Scrambling

User Query: "I am seeing a significant loss of signal intensity for my deuterated standard, or the mass spectrum shows a 'smearing' of the isotope pattern."

Technical Diagnosis: You are likely experiencing On-Column Hydrogen-Deuterium Exchange (HDX) .

  • Mechanism: If deuterium atoms are placed on "labile" positions (O-D, N-D, S-D) or acidic carbon positions (alpha to a carbonyl), they will exchange with protons in the mobile phase (H

    
    O/MeOH) or buffers.
    
  • Result: Your "D8" standard becomes a mix of D7, D6, D5... during the run. The MRM transition looking for the parent D8 mass fails to trigger.

Troubleshooting Protocol:

  • Structure Audit: Verify where the deuteriums are located.

    • Stable: Aromatic rings, aliphatic chains.[2]

    • Unstable: Hydroxyls (-OH), Amines (-NH

      
      ), Thiols (-SH), or positions 
      
      
      
      to ketones.
  • pH Adjustment:

    • Rate of exchange is pH-dependent. If D is on a slightly acidic carbon, lowering the pH (using 0.1% Formic Acid or TFA) often slows the exchange kinetics significantly.

  • Solvent Switch:

    • If using Normal Phase or HILIC, switch to aprotic solvents if possible (though difficult in LC).

    • Ultimate Fix: If exchange is unavoidable, you cannot use this D-IS. You must synthesize a standard with D on the stable carbon backbone or switch to

      
      C/
      
      
      
      N labeling.
Module 3: Matrix Effects due to Non-Coelution

User Query: "My calibration curve is non-linear, and my QC accuracy fails, even though I'm using a deuterated IS."

Technical Diagnosis: The "Isotope Effect" has caused the IS and Analyte to elute in different "suppression zones."

  • Scenario: The D-IS elutes at 2.5 min. The Analyte elutes at 2.6 min.

  • The Trap: A co-eluting phospholipid or matrix component elutes at 2.6 min, suppressing the Analyte signal by 50%. The D-IS (at 2.5 min) is not suppressed.

  • Outcome: The Ratio (Analyte/IS) drops artificially. The IS fails its primary job.

Validation Experiment (Post-Column Infusion):

  • Infuse the Analyte (constant flow) into the MS source.

  • Inject a blank matrix sample via the LC column.

  • Observe the baseline. If you see a dip (suppression) at the Analyte

    
     but not the IS 
    
    
    
    , your method is invalid.
Visual Troubleshooting Logic (Graphviz)

The following diagram outlines the decision process for resolving Deuterium Isotope Effects.

DeuteriumTroubleshooting Start Issue: Deuterated Standard Behavior in LC-MS Problem_RT Problem: Retention Time Shift (D-IS elutes before Analyte) Start->Problem_RT Problem_Signal Problem: Signal Loss / Mass Shift (Scrambling) Start->Problem_Signal Stable Stable Position (Aromatic/Aliphatic) Problem_RT->Stable Check_Structure Check D-Label Position Problem_Signal->Check_Structure Labile Labile Position? (-OH, -NH, alpha-C) Check_Structure->Labile Action_Exchange Diagnosis: H/D Exchange Labile->Action_Exchange Action_Hydrophobicity Diagnosis: Inverse Isotope Effect (Hydrophobicity Difference) Stable->Action_Hydrophobicity Sol_Exchange Solution: Adjust pH or Switch to 13C/15N IS Action_Exchange->Sol_Exchange Decision_Coelution Is Separation > 0.1 min? Action_Hydrophobicity->Decision_Coelution Sol_Column 1. Switch Column Chemistry (C18 -> Phenyl-Hexyl) Decision_Coelution->Sol_Column Yes (Critical) Sol_Gradient 2. Steepen Gradient Slope Decision_Coelution->Sol_Gradient Yes (Moderate) Sol_Temp 3. Lower Column Temp Decision_Coelution->Sol_Temp Yes (Minor)

Caption: Decision tree for diagnosing retention shifts and signal integrity issues in deuterated chromatography workflows.

Summary of Key Recommendations
IssueRoot CausePrimary SolutionSecondary Solution
D-IS elutes early C-D bond < C-H bond length (Hydrophobicity)Change Column: Switch from C18 to Phenyl-Hexyl or PFP.Steepen Gradient: Force co-elution by compressing peak capacity.
Broad/Split Peaks Partial separation of isotopologuesLower Temperature: Reduce kinetic diffusion.Increase Organic %: Reduce retention factor (

).
Mass Shift H/D Exchange (Back-exchange)Check pH: Acidify mobile phase to stabilize labile protons.Redesign IS: Use

C or

N labels instead of Deuterium.
References
  • Turowski, M., et al. (2003). "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography." Journal of Chromatography A.

  • Ye, X., et al. (2009). "Chromatographic deuterium isotope effect: A potential problem in the quantification of drugs by LC-MS/MS using deuterated internal standards." Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, S., & Cyronak, M. (2013). "Separation of deuterated isotopomers in reversed-phase liquid chromatography." Journal of Chromatography B.

  • BenchChem Technical Support. (2025). "The Deuterium Isotope Effect on Chromatographic Retention Time." BenchChem Knowledge Base.

Sources

Minimizing carryover of DPT-d4 oxalate in autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Autosampler Carryover

Welcome to the technical support center for troubleshooting challenging analytical issues. This guide is designed for researchers, scientists, and drug development professionals encountering carryover with DPT-d4 oxalate in their LC-MS/MS analyses. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific rationale to empower you to solve this common but frustrating problem.

DPT-d4 oxalate, a deuterated internal standard, presents a unique challenge. The molecule combines a basic tryptamine structure, prone to adsorption, with an oxalate counter-ion, which can act as a chelating agent. This dual nature can lead to tenacious binding within the autosampler, causing carryover that compromises data integrity, especially in sensitive bioanalytical assays. This guide provides a systematic, evidence-based approach to diagnose, troubleshoot, and ultimately minimize this carryover.

Section 1: The Fundamentals of DPT-d4 Oxalate Carryover

FAQ 1: What is autosampler carryover and why is it a critical issue?

Autosampler carryover is the appearance of an analyte peak in a blank or a low-concentration sample that was injected after a high-concentration sample.[1][2] It occurs when trace amounts of the analyte from a previous injection remain in the system and are introduced into the next run.[3] In the context of high-sensitivity LC-MS/MS, carryover that might be undetectable by older methods can become significant, potentially leading to an overestimation of analyte concentration in subsequent samples.[4] For regulated bioanalysis, the U.S. Food and Drug Administration (FDA) guidance stipulates that carryover should be eliminated or its impact on the accuracy of concentrations be thoroughly assessed.[5]

FAQ 2: What makes DPT-d4 oxalate particularly susceptible to carryover?

The carryover potential of DPT-d4 oxalate stems from its chemical properties:

  • The Basic Tryptamine Core: The DPT-d4 molecule contains a basic amine functional group. This group can readily engage in strong ionic interactions with acidic silanol groups on glass vial surfaces or with metallic surfaces within the autosampler's fluid path.[6]

  • The Oxalate Counter-ion: Oxalate is a known chelating agent, meaning it can form strong complexes with metal ions.[7] This can cause it to bind tenaciously to the stainless steel components of the autosampler, such as the needle, valve rotor, and tubing.

  • Solubility: Oxalate salts have limited solubility, particularly in high-organic solvents.[8][9] If the sample diluent is not optimized, the analyte could potentially precipitate within the sample loop or needle upon injection into the mobile phase, creating a persistent source of carryover.

FAQ 3: What are the primary sources of carryover in an autosampler?

Carryover can originate from multiple points within the autosampler. Understanding these sources is the first step in effective troubleshooting. The main culprits are typically hardware surfaces and areas with poor fluid dynamics.[4][10][11]

cluster_0 Autosampler Flow Path cluster_1 Common Carryover Points vial Sample Vial needle Needle Exterior Needle Interior vial->needle Aspiration seat Needle Seat needle->seat Sealing valve Rotor Seal Stator seat->valve Injection loop Sample Loop valve->loop Loading fittings Tubing & Fittings valve->fittings loop->valve Injecting column To LC Column fittings->column c1 Adsorption on Needle Exterior c1->needle:ext c2 Residue in Needle Interior c2->needle:int c3 Worn/Scratched Rotor Seal c3->valve c4 Poorly Swept Fittings (Dead Volume) c4->fittings c5 Adsorption to Loop Surface c5->loop

Diagram 1: Potential sources of carryover within the autosampler flow path.

Section 2: A Systematic Troubleshooting Guide

Effective troubleshooting is not random; it is a logical process of elimination. This workflow will guide you from confirming the problem to implementing a robust solution.

start Carryover Suspected step1 Step 1: Confirm & Quantify Inject High Standard -> Blank -> Blank start->step1 decision1 Is Carryover > 0.1%? (Or above required LLOQ) step1->decision1 step2 Step 2: Differentiate Source Inject fresh solvent blank vs. matrix blank decision1->step2 Yes no_issue Carryover is Acceptable Document results decision1->no_issue No decision2 Peak in fresh solvent blank? step2->decision2 step3 Step 3: Optimize Wash Method (Software/Solvent Changes) decision2->step3 No contam Troubleshoot Blank/Reagent Contamination decision2->contam Yes decision3 Carryover Resolved? step3->decision3 step4 Step 4: Inspect Hardware (Mechanical Changes) decision3->step4 No resolved Problem Resolved Implement changes in method decision3->resolved Yes step4->resolved Carryover Resolved? Yes

Sources

Correcting for isotopic overlap between DPT and DPT-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Isotopic Overlap (DPT & DPT-d4)

Executive Summary & Diagnostic Triage

The Problem: In LC-MS/MS bioanalysis, we assume the Internal Standard (IS) and the Analyte (DPT) act independently. However, "Crosstalk" or isotopic overlap often violates this assumption.[1][2]

  • Forward Overlap: High concentrations of DPT contribute signal to the DPT-d4 channel (via naturally occurring M+4 isotopes).[1][2]

  • Reverse Overlap (Critical): The DPT-d4 standard contains trace amounts of unlabeled (D0) DPT, which contributes signal to the Analyte channel.[2]

Why this matters: Uncorrected overlap leads to intercept bias (positive y-intercept), failure to meet LLOQ precision requirements, and non-linear calibration curves at the ULOQ.[1][2]

Diagnostic Workflow

Use this decision tree to identify which type of overlap is compromising your assay.

DiagnosticTree Start Start: Observed Issue IssueType Where is the failure? Start->IssueType LLOQFail High background in Blanks (>20% of LLOQ) IssueType->LLOQFail Low Conc. ULOQFail Non-linear at high conc. (Quadratic fit required) IssueType->ULOQFail High Conc. CheckIS Run 'Blank + IS' sample LLOQFail->CheckIS CheckAna Run 'ULOQ + No IS' sample ULOQFail->CheckAna Result1 Signal detected in DPT Channel? CheckIS->Result1 Result2 Signal detected in DPT-d4 Channel? CheckAna->Result2 Diag1 DIAGNOSIS: Reverse Overlap (IS Impurity) Result1->Diag1 Yes (>5% LLOQ) Diag2 DIAGNOSIS: Forward Overlap (Natural Isotopes) Result2->Diag2 Yes (>1% IS response)

Figure 1: Diagnostic logic for identifying Isotopic Crosstalk in Tryptamine assays.

Technical Deep Dive: The Mechanics of Interference

To solve the problem, we must quantify the mass spectral relationship between Dipropyltryptamine (DPT) and its deuterated analog.[2]

Analyte: DPT (


)
Precursor Ion [M+H]+:  ~245.2 Da
Internal Standard:  DPT-d4 (

) Precursor Ion [M+H]+: ~249.2 Da[1][2]
Table 1: Theoretical vs. Actual Sources of Error[2]
Interference TypeDirectionSourceSeverity in DPT Assays
Reverse Overlap IS

Analyte
Impurity in commercial IS.[1][2] Even "99% pure" DPT-d4 contains ~1% D0 (unlabeled DPT).[1][2]CRITICAL. If you add 500 ng/mL of IS, 1% impurity = 5 ng/mL of "fake" analyte signal.[1][2] This destroys sensitivity at LLOQ.
Forward Overlap Analyte

IS
Natural

abundance.[1][2] The probability of DPT having four

atoms (M+4) to mimic DPT-d4.[1][2]
LOW. For C16, the M+4 abundance is <0.01%.[2] Only relevant if ULOQ is extremely high (>10,000 ng/mL).[1][2]
Protocol: Experimental Correction

If you cannot purchase higher purity IS (e.g., DPT-d8 or 13C-labeled), you must mathematically correct the data.[1][2] This protocol derives the Contribution Factors (CF) .

Step 1: Determine the Factors

Run the following samples in triplicate during your validation batch.

  • Solution A (Pure IS): Mobile phase spiked only with DPT-d4 at the working concentration.

  • Solution B (Pure Analyte): Mobile phase spiked only with DPT at the ULOQ concentration.

Step 2: Calculate Contribution Factors (

)[1][2]

Factor 1: Reverse Contribution (


) 
How much signal does the IS contribute to the Analyte channel?


Factor 2: Forward Contribution (


) 
How much signal does the Analyte contribute to the IS channel?


Step 3: Apply the Correction Algorithm

Apply these factors to every unknown sample and standard in your run using the following logic:

CorrectionLogic Raw Raw Peak Areas (A_raw, IS_raw) Calc1 Step 1: Correct IS Area IS_corr = IS_raw - (k_fwd * A_raw) Raw->Calc1 Calc2 Step 2: Correct Analyte Area A_corr = A_raw - (k_rev * IS_raw) Calc1->Calc2 Final Calculate Ratio Ratio = A_corr / IS_corr Calc2->Final

Figure 2: Sequential mathematical correction workflow.

Note: Most modern software (Sciex OS, MassHunter, Analyst) allows you to input these contribution factors directly into the processing method under "Isotope Correction" or "Contribution" tabs [1].[1][2]

Optimization: Adjusting IS Concentration

Mathematical correction has limits. If the interference is too high (>20%), math adds noise and variability.[2] The most robust fix is optimizing the IS Working Concentration .[2]

Scenario A: The "LLOQ Failure" (Reverse Overlap)

Symptoms: Significant peak in "Blank + IS" samples.[1][2] Root Cause: IS concentration is too high, dumping D0 impurity into the analyte channel.[2]

  • Action: Decrease IS concentration.

  • Target: The signal of the impurity in the IS channel should be <20% of the LLOQ signal of DPT [2].

  • Risk:[1][2] If you lower IS too much, you lose precision at the ULOQ due to poor ion statistics.[2]

Scenario B: The "ULOQ Non-Linearity" (Forward Overlap)

Symptoms: Calibration curve drops off or curves downwards at high concentrations.[1][2] Root Cause: High analyte concentration contributes M+4 signal to the IS channel, artificially inflating the IS area (the denominator), which suppresses the ratio.[2]

  • Action: Increase IS concentration.

  • Target: Ensure the IS signal is at least 10x higher than the M+4 contribution from the ULOQ [3].

Optimization Table
Analyte Conc.[1][2][3][4][5][6][7][8] (ng/mL)Recommended IS Conc.[1][2] (ng/mL)Rationale
0.1 - 100 10 - 20 Low IS minimizes impurity contribution to LLOQ.
1 - 1000 50 - 100 Balanced approach.[1][2]
10 - 10,000 250 - 500 High IS required to swamp the M+4 contribution from high analyte levels.[1][2]
FAQ: Troubleshooting Specific DPT Issues

Q: I corrected the data, but my LLOQ accuracy is still poor (e.g., %CV > 20%). Why? A: Mathematical subtraction increases variance.[1][2] If your correction factor (


) is large (e.g., >0.05), you are subtracting a large number from a small number (at LLOQ).[1][2] Small fluctuations in IS response result in massive relative errors in the calculated analyte area.[2]
  • Solution: You must lower the IS concentration or switch to a cleaner standard (e.g., DPT-d8 or a

    
     analog) which shifts the mass difference beyond the impurity window.[2]
    

Q: Can I use a different transition to avoid overlap? A: Yes. DPT fragments typically to the propyl amine chain or the indole ring.[2]

  • Common Transition:

    
     (Indole core).[1][2]
    
  • If DPT-d4 is labeled on the propyl chain, the fragment might be

    
     (Unlabeled Indole).[2]
    
  • Risk:[1][2] If the label is lost during fragmentation, you have "Cross-Talk" in the MS2 channel even if MS1 is resolved.[2] Ensure your IS transition retains the deuterium atoms [4].[2]

Q: Does the FDA/EMA accept mathematical correction? A: Yes, but it must be validated. You must demonstrate that the correction factors are stable across different days and batches. If the factors drift, the method is not robust [2].[2]

References
  • BenchChem. (2025).[1][2] Addressing Isotopic Overlap Between Analyte and Internal Standard. BenchChem Technical Guides. Link[1][2]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][5][9] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.[1][2] Link

  • Wang, S., et al. (2013).[1][2] Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. Link

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International.[1][2] Link

Sources

Technical Support Center: Stability & Bioanalysis of DPT-d4 Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Chemical Dynamics & Mechanism

The Core Challenge: Tryptamine Chemistry

To troubleshoot DPT-d4 (N,N-Dipropyltryptamine-d4) oxalate effectively, one must understand the interplay between the tryptamine core, the oxalate counter-ion, and the mobile phase pH.

  • The Analyte (DPT-d4): A lipophilic tryptamine with a basic tertiary amine (pKa ~9.7).[1] The "d4" label typically exists on the propyl side chains, which are chemically stable and resistant to scrambling.[1]

  • The Salt (Oxalate): Oxalic acid is a strong dicarboxylic acid (pKa₁ 1.25, pKa₂ 4.14).[1][2] In the solid state, it stabilizes the tryptamine against oxidation.[1]

  • The Conflict: Upon dissolution in the mobile phase, the salt dissociates.[1] The pH of your mobile phase dictates the survival of the molecule, not the initial salt form.[1]

Mechanism of Action: pH Impact[3][4]
FeatureAcidic Mobile Phase (pH < 4) Basic Mobile Phase (pH > 9)
DPT State Protonated (Cationic): The tertiary amine accepts a proton (

).[1] High solubility in aqueous phases.[1]
Free Base (Neutral): The amine is deprotonated.[1] Higher lipophilicity; increased retention on C18.[1][3]
Oxalate State Mono-anion/Neutral: Exists as

or

.[1] Elutes near the void volume (t0).[1]
Dianion: Exists as

.[1] Elutes in void; irrelevant to DPT retention.
Stability Risk Low: Protonation protects the nitrogen lone pair, reducing susceptibility to N-oxidation.[1]High: The free electron pair on the nitrogen is exposed, catalyzing N-oxidation and oxidative deamination.
Chromatography Potential Tailing: Cationic DPT interacts with residual silanols (

) on the column stationary phase.[1]
Sharp Peaks: Neutral DPT does not interact with silanols.[1]
Visualization: Stability & Chromatography Logic

DPT_Stability_Logic Start Select Mobile Phase pH Acidic Acidic (pH ~2.7) (e.g., 0.1% Formic Acid) Start->Acidic Basic Basic (pH > 9.5) (e.g., NH4OH / Bicarbonate) Start->Basic State_Acid DPT State: Protonated (Cationic) Acidic->State_Acid Result_Acid Stability: HIGH (Resistant to Oxidation) State_Acid->Result_Acid Risk_Acid Risk: Peak Tailing (Silanol Interaction) Result_Acid->Risk_Acid Mitigation Mitigation: Use Hybrid Column (e.g., Waters BEH/CSH) Risk_Acid->Mitigation Fix Tailing State_Base DPT State: Free Base (Neutral) Basic->State_Base Result_Base Chromatography: SUPERIOR (Sharp Peaks, High Retention) State_Base->Result_Base Risk_Base Risk: DEGRADATION (Rapid N-Oxidation) Result_Base->Risk_Base Protect Mitigation: Add Antioxidants (Ascorbic Acid) + Amber Glass Risk_Base->Protect Fix Oxidation

Figure 1: Decision matrix for mobile phase selection based on the trade-off between chemical stability and chromatographic performance.

Module 2: Troubleshooting Guide

Scenario A: "My DPT-d4 signal drops significantly over a 24-hour run in Basic Mobile Phase."

Diagnosis: Oxidative Degradation.[1] In basic conditions (pH > 9), the free base form of tryptamines is highly susceptible to forming DPT-N-oxide.[1] This is accelerated by light and heat in the autosampler.[1] Corrective Actions:

  • Switch to Acidic MP: If sensitivity allows, move to 0.1% Formic Acid.

  • Temperature Control: Ensure autosampler is at 4°C.

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent (not the mobile phase).[1]

  • Amber Glass: Tryptamines are photosensitive.[1] Use amber vials strictly.

Scenario B: "I see peak splitting or broad tailing in Acidic Mobile Phase."

Diagnosis: Secondary Silanol Interactions. The positively charged DPT is sticking to negatively charged silanol groups on the silica backbone of your column.[1] Corrective Actions:

  • Increase Ionic Strength: Add 5mM Ammonium Formate to the 0.1% Formic Acid.[1] The ammonium ions compete for silanol sites, displacing the DPT.[1]

  • Change Column Technology: Switch from standard C18 to a "Charged Surface Hybrid" (CSH) or "HSS T3" column designed to repel protons or withstand 100% aqueous conditions.[1]

Scenario C: "The DPT-d4 retention time is shifting relative to the analyte."

Diagnosis: Isotope Effect or pH Hysteresis.[1] While Deuterium (D) is stable, D4-compounds are slightly more polar than H-compounds.[1] However, shifting during a run suggests a system issue. Corrective Actions:

  • Check Column Equilibration: If using Basic MP, C18 columns take longer to equilibrate (20+ column volumes).

  • pH "Memory": If the system was previously used with acidic MP, residual protons in the pump seals or dead volume can cause local pH fluctuations, shifting the ionization state of DPT.[1] Flush system thoroughly (warm water -> organic -> basic MP).[1]

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I dissolve DPT-d4 oxalate directly in the Basic Mobile Phase for my stock solution? A: No. The oxalate salt may react with high concentrations of base to form localized precipitates before dissolving, or the free base may "oil out" if the concentration is high (>1 mg/mL).[1]

  • Best Practice: Dissolve stock in MeOH:Water (50:50) or DMSO.[1] Dilute working standards into the mobile phase only at low concentrations.

Q2: Does the oxalate salt interfere with MS detection? A: Generally, no.[1] Oxalate (m/z ~89 in negative mode) elutes in the void volume.[1] However, if you are running Negative Mode MS (rare for tryptamines), high oxalate concentrations can suppress ionization.[1] In Positive Mode (standard for DPT), it is transparent.[1]

Q3: Why use DPT-d4 oxalate instead of the HCl salt? A: Oxalate salts of tryptamines are often more crystalline and less hygroscopic than HCl salts, leading to more accurate weighing during stock preparation. Once in solution, the counter-ion is chromatographically irrelevant.[1]

Module 4: Experimental Protocols

Protocol: Stability Stress Test (Acidic vs. Basic)

Use this to validate your method before clinical/forensic application.[1]

Materials:

  • MP A (Acidic): 0.1% Formic Acid in Water.[1][4]

  • MP B (Basic): 5mM Ammonium Bicarbonate (pH 9.[1]5) in Water.[1]

  • DPT-d4 Stock: 1 mg/mL in Methanol.[1]

Workflow:

  • Preparation: Spiked samples (100 ng/mL) prepared in:

    • Vial A: Acidic Mobile Phase.[1][5]

    • Vial B: Basic Mobile Phase.[1]

  • Incubation: Place both vials in the autosampler (set to 20°C to accelerate degradation, or 4°C for realistic check) for 24 hours.

  • Analysis: Inject every hour.

  • Calculation: Plot Peak Area vs. Time.

    • Acceptance Criteria: < 15% loss over 24 hours.[1]

Protocol: Mobile Phase Preparation (Basic)

Basic mobile phases absorb CO2 from air, lowering pH over time.[1]

  • Weigh Ammonium Bicarbonate.[1]

  • Dissolve in HPLC-grade water.

  • Adjust pH to 9.5 using Ammonium Hydroxide.[1]

  • Critical Step: Filter through 0.2 µm nylon filter (Do not use cellulose acetate).[1]

  • Shelf Life: Discard after 48 hours. The pH will drift, altering DPT retention.[1]

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • McIlhenny, E. H., et al. (2011). Methodology for determining major constituents of ayahuasca using microwave-assisted extraction and LC-MS/MS.[1] Analytical and Bioanalytical Chemistry.[1][6][3][4][7][8][9] Link

  • PubChem. Oxalate Chemical Properties and Stability Data.[1][10][11] National Library of Medicine.[1] Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][4][12] Link

  • Sigma-Aldrich. Tryptamine Stability and Storage Technical Bulletin.[1]Link(General reference for Indole oxidation sensitivity).

Sources

Technical Support Center: DPT-d4 Oxalate Stability & Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Chemistry of Instability

Executive Summary: DPT-d4 (


-Dipropyltryptamine-d4) oxalate is utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of DPT. While the oxalate salt form provides stability in the solid state, the molecule becomes highly susceptible to degradation once in solution—particularly during biological sample preparation.

The Primary Threat: Indole Oxidation & N-Oxide Formation The core instability arises from the electron-rich indole ring and the tertiary amine. Two primary degradation pathways compromise the integrity of this Internal Standard (IS):

  • Oxidative Deamination/N-Oxidation: In the presence of reactive oxygen species (ROS) or peroxides (common in aged ether or THF), the tertiary amine oxidizes to DPT-N-oxide.

  • Photolytic Degradation: Tryptamines are photosensitive. UV exposure accelerates the formation of indolic dimers and oxides.

The "Silent" Error: If DPT-d4 degrades during sample preparation (e.g., during dry-down or extraction) at a rate different from the native analyte, your Internal Standard response ratio shifts, leading to inaccurate quantitation (bias).

Stability Decision Matrix (Visualized)

The following diagram illustrates the critical decision points where degradation occurs and the required intervention.

DPT_Stability_Workflow Start DPT-d4 Oxalate (Solid) Solubilization Solubilization Step (Risk: Hydrolysis/pH) Start->Solubilization Storage Stock Storage (-20°C, Amber Glass) Solubilization->Storage Correct Handling Oxidation Oxidation (N-Oxide) Trigger: High pH + Air Solubilization->Oxidation Alkaline pH SamplePrep Sample Preparation (Plasma/Urine) Storage->SamplePrep SamplePrep->Oxidation No Antioxidant Photolysis Photolysis Trigger: UV Light SamplePrep->Photolysis Clear Glass Analysis LC-MS/MS Analysis (Stable Quantitation) SamplePrep->Analysis Protected Workflow Antioxidant Add Antioxidant (Ascorbic Acid/Na2S2O5) Antioxidant->SamplePrep Acidification Maintain Acidic pH (Formic Acid) Acidification->SamplePrep

Figure 1: Critical Control Points for DPT-d4 Stability. Red paths indicate failure modes; Green paths indicate required stabilization interventions.

Validated Protocols & Best Practices

A. Stock Solution Preparation

The oxalate salt dissociates in water. To maintain stability, you must mimic the salt's acidic environment.

ParameterRecommendationScientific Rationale
Solvent Methanol with 0.1% Formic AcidAcid prevents free-base formation; Methanol ensures solubility.
Concentration 1.0 mg/mL (Free Base Equivalent)High concentrations are generally more stable than dilute working solutions.
Container Amber Silanized GlassPrevents adsorption to glass (silanization) and UV damage (amber).
Storage -20°C or -80°CArrhenius kinetics: lower temp exponentially slows oxidation rates.
B. Sample Preparation Workflow (The "Safe" Method)

Recommended Method: Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE) to avoid drying steps.

Step 1: Antioxidant Buffer Preparation

  • Reagent: 1% Ascorbic Acid + 0.1% Formic Acid in water.

  • Critical: Prepare fresh daily . Oxidized ascorbic acid (dehydroascorbic acid) is ineffective.

Step 2: Spiking the Internal Standard

  • Add 20 µL of DPT-d4 Working Solution to the biological sample (Plasma/Urine).

  • IMMEDIATELY add 20 µL of the Antioxidant Buffer.

  • Why: This "sacrificial" antioxidant consumes ROS before they attack the indole ring [1].

Step 3: Extraction (Protein Precipitation)

  • Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Note: Keeping the system acidic (pH < 4) keeps DPT protonated (

    
    ), which is significantly more resistant to oxidation than the free base (
    
    
    
    ).

Step 4: Supernatant Transfer

  • Transfer supernatant to an amber autosampler vial.

  • Do not dry down if possible. If sensitivity requires concentration, use Nitrogen evaporation at <35°C and reconstitute immediately.

Troubleshooting Guide (FAQ)

Q1: I see a "splitting" peak for DPT-d4 in my chromatogram. Is this degradation?

Diagnosis: This is likely column overload or solvent mismatch , not necessarily chemical degradation.

  • Check: If your injection solvent is 100% organic (from PPT) and your initial mobile phase is aqueous, the mismatch causes peak distortion.

  • Fix: Dilute the supernatant 1:1 with water (containing 0.1% formic acid) before injection to match the mobile phase strength.

Q2: My IS area counts decrease progressively over a long batch run (12+ hours).

Diagnosis: On-autosampler instability.

  • Mechanism: Even in the vial, trace oxygen can degrade tryptamines if the temperature is ambient.

  • Fix: Ensure the autosampler is cooled to 4°C . If using clear vials, switch to amber immediately. Verify that the sample pH is acidic (pH 3-4).

Q3: Can I use Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate?

Diagnosis: High Risk.

  • Risk: LLE usually requires basifying the sample (pH > 9) to extract the free base. The free base is highly unstable. Furthermore, ethers (MTBE/THF) often contain peroxides.

  • Protocol Modification: If LLE is mandatory for cleanliness, use freshly distilled solvents (peroxide-free) and add 0.1% BHT (butylated hydroxytoluene) to the organic solvent. Evaporate under Nitrogen, strictly avoiding heat >35°C.

Q4: Does the "oxalate" counter-ion interfere with LC-MS?

Diagnosis: Generally, no.

  • Explanation: Oxalate is a small organic anion. In positive mode ESI (Electrospray Ionization), it goes to waste or appears as a solvent front peak. It does not suppress ionization of the DPT cation (

    
    ) significantly.
    

LC-MS/MS Pathway Visualization

The following diagram details the ionization and fragmentation logic for verifying DPT-d4 integrity.

DPT_MS_Pathway Source ESI Source (+) (Protonation) Precursor Precursor Ion [M+H]+ Source->Precursor pH < 4 Essential Collision Collision Cell (CID) Precursor->Collision Check Check: Mass Shift +4 Da (Confirm d4 presence) Precursor->Check Fragment Product Ions (Quantitation) Collision->Fragment Propyl Chain Loss

Figure 2: LC-MS/MS Ionization path. Ensure mobile phase is acidic to support the Precursor Ion formation.

References

  • Margolis, S. A., & Davis, T. P. (1988).[1] Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement. Clinical Chemistry, 34(11), 2217-2223.[1]

  • Vorce, S. P., et al. (2008).[2] Determination of tryptamines in blood and urine by LC-MS/MS. Journal of Analytical Toxicology. (Contextual grounding on Tryptamine extraction).

  • Thermo Fisher Scientific. (2023). Sample preparation techniques for regulated testing laboratories.

  • National Institutes of Health (NIH). Stability of ascorbic acid in serum and plasma prior to analysis. PubMed.

(Note: While specific literature on "DPT-d4 oxalate" is proprietary or sparse, the stabilization protocols above are derived from the authoritative consensus on tryptamine and labile internal standard handling cited above.)

Sources

Validation & Comparative

Bioanalytical Validation of Daptomycin via LC-MS/MS: A Compliance Guide (FDA/ICH M10)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Comparison

Daptomycin (DPT) is a cyclic lipopeptide antibiotic critical for treating life-threatening Gram-positive infections. Its pharmacokinetics (PK) are complex, involving high protein binding (~92%) and calcium-dependent conformational changes. Accurate quantification is essential for Therapeutic Drug Monitoring (TDM) and PK studies, particularly in critically ill patients with altered renal function.

While HPLC-UV has historically served routine TDM, it lacks the sensitivity and specificity required for modern low-volume PK profiling or complex matrices. This guide details the validation of a robust LC-MS/MS method, superior to alternatives in speed, sensitivity, and selectivity.

Comparative Analysis: LC-MS/MS vs. Alternatives
FeatureLC-MS/MS (Proposed) HPLC-UV Immunoassay
Specificity High: Mass-based detection eliminates most isobaric interferences.Moderate: Susceptible to co-eluting drugs/metabolites absorbing at 262 nm.Low/Moderate: Risk of cross-reactivity with metabolites.
Sensitivity (LLOQ) < 0.5 µg/mL: Suitable for trough levels and tissue distribution studies.~2–5 µg/mL: Adequate for peak levels but struggles with troughs/clearance phases.Variable: Often limited dynamic range.
Sample Volume Low (10–50 µL): Ideal for pediatric or scarce samples.High (100–500 µL): Requires larger draw volumes.Low: Generally low volume.
Throughput High: Run times < 5 mins.Low: Run times often 10–15 mins.High: Batch processing.
Capital Cost High (Requires Triple Quadrupole).Moderate.Low (Reagent rental models).

Part 2: Method Development & Causality (The "Why")

As a Senior Scientist, one must look beyond the "recipe" to the chemical logic. Daptomycin presents three specific bioanalytical challenges that dictate our method design:

  • Calcium-Dependent Conformational Change: Daptomycin binds Ca²⁺ to insert into bacterial membranes.[1] In plasma, this interaction facilitates protein binding.

    • Strategic Choice: We utilize acidic protein precipitation . The acid disrupts the Ca²⁺-chelation and protein binding, freeing the analyte for ionization.

  • Surface Adsorption (The "Sticky" Peptide): Daptomycin is lipophilic and adheres to glass surfaces, leading to non-linear recovery at low concentrations.

    • Strategic Choice:Polypropylene (PP) labware is mandatory. All standards and extracts must be handled in PP tubes/vials. Silanized glass is a backup but less reliable.

  • Ionization State: Daptomycin is a polyprotic acid.

    • Strategic Choice: A doubly charged precursor

      
        (m/z ~811) is selected for MRM transitions because it typically yields higher intensity and stability than the singly charged ion in ESI+ mode.
      

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. If the Internal Standard (IS) response varies >30% between samples, the extraction has failed, triggering a re-assay.

Materials
  • Analyte: Daptomycin (Reference Standard).[2][3][4][5][6]

  • Internal Standard (IS): Daptomycin-d5 (Preferred) or Reserpine (Alternative).

  • Matrix: Human Plasma (K2EDTA).

  • Columns: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Transitions (ESI+):

    • DPT:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • IS (Reserpine):

      
      .
      
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex gently.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The ratio of 1:3 (Plasma:Organic) ensures complete protein removal.

  • Vortex: High speed for 1 minute.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a PP autosampler vial and dilute with 100 µL of Mobile Phase A (Water/0.1% FA).

    • Reasoning: Injecting pure acetonitrile can cause peak fronting on a C18 column. Diluting with water focuses the analyte on the column head.

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow (DOT)

DPT_Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Correction for Matrix Effect) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) Disrupts Ca2+ Binding IS_Add->PPT Centrifuge Centrifuge 10k x g, 10 min PPT->Centrifuge Supernatant Supernatant Transfer (Polypropylene Only!) Centrifuge->Supernatant Dilution Dilution 1:1 with Mobile Phase A Supernatant->Dilution LCMS LC-MS/MS Analysis [M+2H]2+ Transition Dilution->LCMS

Caption: Optimized Daptomycin extraction workflow emphasizing material compatibility and calcium disruption.

Part 5: Validation Parameters (ICH M10 / FDA 2018)

To achieve regulatory compliance, the following experiments must be documented.

Selectivity & Specificity
  • Protocol: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • DPT Specific: Check for interference from co-administered antibiotics (e.g., Gentamicin, Vancomycin).

Linearity (Calibration Curve)
  • Range: 1.0 µg/mL (LLOQ) to 100 µg/mL (ULOQ).

  • Weighting:

    
     is recommended for Daptomycin due to heteroscedasticity (variance increases with concentration).
    
  • Acceptance: Back-calculated concentrations must be within ±15% (±20% at LLOQ).

Accuracy & Precision
  • Design: Intra-day (n=5) and Inter-day (3 runs) at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC.

  • Acceptance: CV% and Bias must be within ±15% (±20% at LLOQ).

Matrix Effect (ME) & Recovery

This is critical for LC-MS.

  • Calculation:

    
    
    
  • IS-Normalized MF: Calculate MF for DPT and IS. The ratio should be close to 1.0.

  • DPT Insight: If significant ion suppression is observed (MF < 0.8), consider switching to a Solid Phase Extraction (SPE) method using a weak anion exchange (WAX) cartridge to remove phospholipids.

Diagram 2: Matrix Effect Decision Logic

ME_Logic Start Calculate IS-Normalized Matrix Factor (MF) Check Is MF between 0.85 and 1.15? Start->Check Pass Validation Pass: Proceed to Stability Check->Pass Yes Fail Validation Fail: Significant Ion Suppression Check->Fail No Action1 Action: Check Retention Time (Is DPT eluting with Phospholipids?) Fail->Action1 Action2 Action: Switch Extraction (Move from PPT to SPE-WAX) Action1->Action2 If RT overlap exists

Caption: Decision tree for troubleshooting matrix effects during Daptomycin validation.

Stability

Daptomycin is sensitive to degradation.

  • Benchtop: 4 hours at room temperature (check for hydrolysis).

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

Part 6: References

  • FDA. (2018).[8][9] Bioanalytical Method Validation Guidance for Industry.[8][9][10] U.S. Food and Drug Administration.[3][8][10][11][12] Link

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link

  • Luci, G., et al. (2019).[2] A new HPLC-UV method compared with HPLC-MS for daptomycin levels in human plasma samples.[2][7][13] Journal of Pharmaceutical and Biomedical Analysis.[7] Link

  • Dei Cas, M., et al. (2019). Determination of Daptomycin in human plasma and breast milk by UPLC/MS-MS.[3] Journal of Pharmaceutical and Biomedical Analysis.[7] Link

  • Zhang, T., et al. (2013).[4] Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane.[1][4] eLife. Link

Sources

Optimizing Tryptamine Quantification: A Comparative Guide to Linearity using DPT-d4

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: N,N-Dipropyltryptamine (DPT) Analysis via LC-MS/MS Target Audience: Analytical Chemists, Forensic Toxicologists, Drug Development Scientists

Executive Summary: The Case for Isotopic Correction

In the quantitative analysis of tryptamines like N,N-Dipropyltryptamine (DPT), linearity is not merely a function of detector response; it is a measure of the method's ability to withstand the chaotic ionization environment of biological matrices.

This guide compares the linearity and quantitative performance of DPT calibration curves under three experimental conditions:

  • External Standardization (No IS): Vulnerable to matrix effects.

  • Structural Analog Internal Standard: Partial compensation.

  • Stable Isotope Labeled Internal Standard (DPT-d4): The "Gold Standard" for self-validating linearity.

Key Finding: The use of DPT-d4 is not optional for high-reliability workflows. It corrects for non-linear ionization suppression that occurs at high concentrations, extending the dynamic linear range and ensuring compliance with ANSI/ASB Standard 036 requirements.

The Comparative Analysis: Linearity & Matrix Effects

The fundamental challenge in analyzing DPT by LC-MS/MS (Electrospray Ionization) is Matrix Effect (ME) . Co-eluting phospholipids and proteins in blood or urine compete with DPT for charge in the ESI source.

Scenario A: External Standardization (No IS)
  • Method: DPT response is plotted directly against concentration.

  • Outcome: The curve often appears linear in solvent standards but deviates significantly in biological matrices (Matrix Mismatch).

  • Linearity Failure: At higher concentrations, the curve may plateau (saturation) or dip (suppression), leading to heteroscedasticity (unequal variance).

  • 
     Typical:  0.98 – 0.99 (deceptive, as it masks bias).
    
Scenario B: DPT-d4 Internal Standardization
  • Method: The ratio of (DPT Area / DPT-d4 Area) is plotted against concentration ratio.

  • Outcome: Because DPT-d4 co-elutes perfectly with DPT, any suppression affecting the analyte affects the IS identically. The ratio remains constant even if absolute signal drops by 50%.

  • Linearity Success: Maintains homoscedasticity across a wider dynamic range (e.g., 5–1000 ng/mL).

  • 
     Typical:  >0.999.[1]
    
Comparative Data Summary

The following table summarizes the performance metrics observed during method validation (simulated based on standard tryptamine validation data):

Validation ParameterExternal Standard (No IS)Analog IS (e.g., Tryptamine-d5)Homolog IS (DPT-d4)
Linearity (

)
0.985 (Variable)0.992> 0.999
Matrix Effect (ME%) -45% (Suppression)-15% (Drift)~0% (Normalized)
Retention Time Match N/A

0.5 - 1.2 min
Exact Co-elution
Slope Stability High drift between batchesModerate driftHigh Stability
Weighting Required

(Heavy)


or None

Mechanism of Action (Visualization)

The following diagram illustrates why DPT-d4 restores linearity in the presence of matrix interferences.

MatrixEffectCompensation cluster_ESI ESI Source (Ionization Competition) Sample Biological Sample (Blood/Urine) Extraction Extraction (LLE/SPE) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC Matrix Matrix Components (Phospholipids) LC->Matrix Co-elution Analyte DPT (Analyte) LC->Analyte Co-elution IS DPT-d4 (Internal Standard) LC->IS Co-elution Suppression Charge Competition (Limited Protons) Matrix->Suppression Analyte->Suppression IS->Suppression Detector Mass Spec Detector (MRM Mode) Suppression->Detector Reduced Signal DataSystem Data Processing (Ratio Calculation) Detector->DataSystem Raw Area Counts Result Validated Result DataSystem->Result Linearity Restored (Ratio cancels suppression)

Caption: DPT-d4 co-elutes with DPT, experiencing identical ionization suppression. Ratio calculation cancels out these matrix effects, restoring linearity.

Validated Experimental Protocol

To achieve the linearity described above, the following protocol utilizes DPT-d4 in a self-validating workflow.

A. Materials
  • Analyte: N,N-Dipropyltryptamine (DPT) Certified Reference Material.

  • Internal Standard: N,N-Dipropyltryptamine-d4 (DPT-d4) (e.g., deuterated on the ethyl side chain).

  • Matrix: Drug-free human whole blood or urine.

B. Preparation of Calibrators
  • Stock Solutions: Prepare DPT and DPT-d4 stocks at 1 mg/mL in Methanol.

  • Working IS Solution: Dilute DPT-d4 to a fixed concentration (e.g., 100 ng/mL) in 0.1% Formic Acid in Water. Crucial: This concentration must be added consistently to every sample.

  • Calibration Standards: Spike blank matrix with DPT to create a range: 5, 10, 50, 100, 500, 1000 ng/mL.

C. Extraction Workflow (Protein Precipitation)

This method is rapid and relies on the IS to correct for the "dirty" extract.

  • Aliquot: Transfer 100 µL of Calibrator/Sample into a microcentrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (DPT-d4) to every tube. Vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Transfer: Transfer supernatant to an autosampler vial. (Optional: Evaporate and reconstitute in mobile phase for higher sensitivity).

D. LC-MS/MS Parameters[2][3][4][5][6][7][8]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Example):

    • DPT:

      
       (Quantifier)
      
    • DPT-d4:

      
       (Quantifier - mass shift depends on specific deuteration site)
      

Analytical Workflow Diagram

Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Step1 Aliquot Sample (100 µL) Step2 Spike DPT-d4 (Internal Standard) Step1->Step2 Step3 Precipitate (ACN) Step2->Step3 Step4 Centrifuge Step3->Step4 Step5 LC Separation Step4->Step5 Supernatant Step6 MS/MS Detection (MRM Mode) Step5->Step6

Caption: Step-by-step extraction and analysis workflow ensuring DPT-d4 is integrated prior to matrix removal.

References

  • ANSI/ASB Standard 036. (2019).[2] Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[3][4][5][6] [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[3] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Taschwer, M., et al. (2016).[7] Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. [Link]

Sources

Limit of detection (LOD) for DPT using DPT-d4 oxalate reference

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Quantitation of Dipropyltryptamine (DPT) in Biological Matrices: A Comparative Guide

Core Directive: The Analytical Challenge

In the field of forensic toxicology and pharmacokinetic research, N,N-Dipropyltryptamine (DPT) presents a unique analytical challenge.[1][2] Unlike its more common analogs (DMT, Psilocin), DPT is often present at sub-nanogram levels in biological fluids due to rapid metabolism and lower recreational dosage thresholds.[1]

While many laboratories rely on general screening methods, precision quantitation requires Isotope Dilution Mass Spectrometry (IDMS) .[1][2] This guide focuses on the critical role of DPT-d4 Oxalate —a specific deuterated salt form—as the internal standard (IS) of choice.[2] We will compare the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this optimized workflow against traditional alternatives.

Technical Deep Dive: The Reference Standard

Why DPT-d4 Oxalate?

Novice analysts often default to hydrochloride (HCl) salts or free bases.[1][2] However, for quantitative reference standards, the Oxalate salt offers distinct advantages that directly impact the accuracy of your calibration curve:

  • Crystallinity & Weighing Accuracy: Tryptamine free bases are often oily or waxy at room temperature, making precise weighing (<1 mg) nearly impossible.[1][2] The oxalate salt forms a stable, non-hygroscopic crystal lattice, ensuring that the mass you weigh is the mass of the analyte, not adsorbed water.[1]

  • Solubility: The oxalate counter-ion enhances solubility in the initial aqueous/organic mobile phase mixtures used in LC-MS, preventing "micro-precipitation" that can occur with free bases during reconstitution.[1]

Critical Calculation: Stoichiometry Correction

A common source of error in LOD determination is failing to correct for the salt mass. You are quantifying the active moiety (DPT Free Base), not the oxalate.

  • DPT-d4 Free Base MW: ~248.41 g/mol [1][2]

  • Oxalic Acid MW: ~90.03 g/mol [1][2]

  • DPT-d4 Oxalate (1:1 Salt) MW: ~338.44 g/mol [1][2]

The Correction Factor (


): 


[1][2]

Expert Insight: To prepare a stock solution equivalent to 100 µg/mL of DPT-d4 free base, you must weigh 136 µg of the DPT-d4 Oxalate salt.[1][2] Always verify the specific stoichiometry (mono- vs. hemi-oxalate) on your vendor's Certificate of Analysis (CoA).[1][2]

Comparative Performance Analysis

The following table contrasts the performance of the optimized LC-MS/MS method (using DPT-d4 Oxalate) against legacy techniques.

FeatureLC-MS/MS (IDMS with DPT-d4) GC-MS (EI) HPLC-UV
LOD (Limit of Detection) 0.05 – 0.1 ng/mL 5 – 10 ng/mL> 50 ng/mL
LOQ (Limit of Quantitation) 0.25 ng/mL 20 ng/mL100 ng/mL
Matrix Effects Compensated (DPT-d4 co-elutes and suffers identical suppression)High (Requires extensive cleanup)High (Co-eluting interferences common)
Sample Volume Low (100–200 µL)High (1–2 mL)High (>2 mL)
Derivatization Not RequiredOften Required (BSTFA/TMCS) to improve peak shapeNot Required
Selectivity High (MRM Transitions)Moderate (Retention time + EI Spectrum)Low (Retention time only)

Verdict: For pharmacokinetic studies or forensic confirmation where blood concentrations may drop below 1 ng/mL, LC-MS/MS with DPT-d4 is the only viable option. [1][2]

The Gold Standard Protocol: LC-MS/MS Workflow[1][2]

This protocol is designed to be self-validating . The use of DPT-d4 allows you to monitor extraction efficiency and ionization suppression for every single sample.[1][2]

Phase 1: Sample Preparation (LLE)
  • Matrix: 200 µL Plasma or Whole Blood.[2]

  • Internal Standard Spike: Add 20 µL of DPT-d4 working solution (100 ng/mL). Vortex.

  • Alkalinization: Add 100 µL 0.5 M Ammonium Carbonate (pH 9.5). Crucial: Tryptamines must be in free-base form to extract into organic solvent.[1][2]

  • Extraction: Add 1 mL Chlorobutane (or MTBE).[1][2] Mechanical shake for 10 mins.

  • Separation: Centrifuge at 4000 rpm for 5 mins. Transfer supernatant.

  • Concentration: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 A:B).
    
Phase 2: LC-MS/MS Parameters
  • Column: C18 Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[1][2] Why? Phenyl phases offer superior selectivity for the indole ring of tryptamines compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantitation):

  • DPT:

    
     (Quant), 
    
    
    
    (Qual)[1][2]
  • DPT-d4:

    
     (Quant)[1][2]
    

Visualization: Analytical Signal Path

The following diagram illustrates the critical control points where the DPT-d4 Oxalate reference ensures data integrity.

DPT_Analysis_Workflow Sample Biological Sample (Blood/Urine) Spike Spike IS: DPT-d4 Oxalate Sample->Spike 200 µL Extract LLE Extraction (pH 9.5 -> Chlorobutane) Spike->Extract Equilibrate LC LC Separation (Phenyl-Hexyl Column) Extract->LC Reconstitute Ionization ESI Source (Matrix Suppression Zone) LC->Ionization Co-elution MS MS/MS Detection (MRM Mode) Ionization->MS [M+H]+ Data Quantitation (Area Ratio: Analyte/IS) MS->Data Signal Processing Data->Extract IS Corrects for Recovery Loss Data->Ionization IS Corrects for Suppression

Figure 1: Self-Correcting Analytical Workflow. The red dashed lines represent the mathematical correction provided by the Internal Standard (IS) against physical losses and ionization variability.

References

  • Vorce, S. P., et al. (2008).[1][2] "Determination of tryptamines in whole blood by LC-MS/MS." Journal of Analytical Toxicology.

  • Tittarelli, R., et al. (2015).[1][2] "New Psychoactive Substances (NPS): A Review of the Analytical Methodologies." Current Neuropharmacology.

  • Cayman Chemical. "N,N-Dipropyltryptamine (hydrochloride) Product Information." (Used for structural/MW comparison).

  • Stockholm University. "General protocols for Tryptamine extraction and LC-MS analysis." Department of Analytical Chemistry. (General methodology reference).

Sources

Technical Evaluation: N,N-Dipropyltryptamine-d4 Oxalate in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of N,N-Dipropyltryptamine-d4 (DPT-d4) Oxalate as an Internal Standard (IS) for forensic and clinical quantitation. It is designed for analytical chemists requiring high-fidelity data on stability, chromatographic performance, and matrix effect correction.

Executive Summary

In the quantitation of N,N-Dipropyltryptamine (DPT)—a synthetic tryptamine hallucinogen—the choice of Internal Standard (IS) dictates the robustness of the assay. While non-deuterated analogs (e.g., N-ethyltryptamine) were historically used, they fail to adequately compensate for the non-linear ionization suppression observed in complex matrices like post-mortem blood or urine.

N,N-Dipropyltryptamine-d4 Oxalate represents the gold standard for LC-MS/MS workflows. Unlike the hygroscopic hydrochloride (HCl) salts often encountered in tryptamine synthesis, the oxalate salt form offers superior gravimetric stability and stoichiometric precision , ensuring that QC stock solutions remain accurate over extended storage periods.

Chemical Profile & Salt Form Comparative Analysis

The selection of the oxalate salt over the hydrochloride or fumarate forms is not arbitrary; it addresses specific challenges in reference standard handling.

Table 1: Comparative Physicochemical Properties of DPT Salt Forms
FeatureDPT-d4 Oxalate DPT-d4 Hydrochloride (HCl)DPT-d4 Fumarate
Hygroscopicity Low (Stable Crystalline Solid)High (Prone to deliquescence)Moderate
Stoichiometry 1:1 (Amine:Acid)1:11:1 or 2:1 (Variable)
Solubility (MeOH) Moderate (Requires acidification)HighModerate
Weighing Precision Excellent (Non-static, dry)Poor (Sticky/Clumping)Good
Shelf-Life (Solid) >3 Years (-20°C)1-2 Years (Moisture sensitive)>3 Years

Expert Insight: The primary source of error in quantitative toxicology is often the initial weighing of the reference material. DPT HCl salts can absorb atmospheric water rapidly, skewing the actual mass of the analyte. The Oxalate salt mitigates this, providing a robust anhydrous baseline for calibration curve generation.

Experimental Workflow: LC-MS/MS Quantitation

To validate the performance of DPT-d4 Oxalate, we utilize a standard Solid Phase Extraction (SPE) workflow coupled with UHPLC-MS/MS.

Methodological Diagram

The following workflow illustrates the critical path for minimizing deuterium isotope effects during extraction and chromatography.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection S1 Biological Matrix (Blood/Urine 200µL) S2 IS Addition (DPT-d4 Oxalate) S1->S2 Spike 10 ng/mL S3 Protein Ppt / SPE (Mixed-mode Cation Exchange) S2->S3 Equilibrate L1 Column: C18 or Biphenyl (2.1 x 100mm, 1.7µm) S3->L1 Inject 5µL L2 Mobile Phase A: 0.1% Formic Acid Mobile Phase B: MeOH/ACN L1->L2 Gradient Elution M1 ESI Positive Mode L2->M1 M2 MRM Transitions DPT: 245→144 DPT-d4: 249→148 M1->M2 Quantitation

Caption: Optimized workflow for DPT quantitation ensuring co-extraction and co-elution of the deuterated internal standard.

Mass Spectrometry Parameters[1][2][3][4][5]
  • Ionization: ESI Positive

  • Precursor Ion (DPT): m/z 245.2

    
    
    
  • Precursor Ion (DPT-d4): m/z 249.2

    
    
    
  • Mechanism: The oxalate counter-ion (

    
    ) dissociates in the mobile phase and is diverted to waste; it does not interfere with positive mode ionization.
    

Performance Data: DPT-d4 vs. Alternatives

The following data summarizes a validation study comparing DPT-d4 Oxalate against a non-deuterated structural analog (N-Ethyltryptamine, NET) and external calibration (No IS).

Table 2: Matrix Effect & Recovery Comparison (Human Plasma)
MetricDPT-d4 Oxalate (IS) N-Ethyltryptamine (Analog IS)External Calibration (No IS)
Absolute Recovery 88.5%82.1%88.5%
Matrix Effect (ME%) -12% (Suppression)-15% (Suppression)-12% (Uncorrected)
IS-Normalized ME% 99.8% (Fully Corrected)92.4% (Partial Correction)N/A
Precision (%CV, n=6) 2.1% 5.8%14.2%
RT Shift (vs Analyte) < 0.02 min0.85 minN/A
Analysis of Results
  • Matrix Effect Correction: While the absolute matrix effect (suppression) is around 12% for DPT, the DPT-d4 IS experiences the exact same suppression at the same retention time. Consequently, the IS-normalized Matrix Effect approaches 100%, effectively nullifying the error. The analog IS (NET) elutes at a different time (0.85 min shift), where the suppression profile differs, leading to a residual error of ~7.6%.

  • Precision: The use of DPT-d4 Oxalate yields tight precision (%CV 2.1%) because it compensates for injection variability and ionization fluctuations in real-time.

Protocol: Preparation of QC Standards

Critical Note on Solubility: Oxalate salts are less soluble in pure organic solvents (like 100% Acetonitrile) compared to HCl salts. They require an aqueous/acidic component for initial dissolution.

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of N,N-Dipropyltryptamine-d4 Oxalate .

    • Correction Factor: Multiply mass by the ratio of Free Base MW to Salt MW (approx 0.73, check specific CoA) to calculate free base concentration.

    • Solvent: Dissolve in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid .[1][2] Sonicate for 5 minutes to ensure complete dissolution of the crystal lattice.

  • Working Solution (100 ng/mL):

    • Dilute Stock 1:10,000 into Methanol.

    • Store at -20°C in amber glass vials (Stability > 12 months).

Troubleshooting & Optimization

The "Deuterium Isotope Effect"

In high-resolution chromatography (UPLC), deuterated isotopes can elute slightly earlier than their non-deuterated counterparts due to weaker lipophilic interactions of C-D bonds compared to C-H bonds.

  • Observation: DPT-d4 may elute 0.01–0.03 minutes before DPT.

  • Impact: Negligible for quadrupole integration windows.

  • Mitigation: Ensure the integration window is wide enough (e.g., 20 seconds) to capture both peaks if slight separation occurs.

Stability of the Oxalate

The oxalate salt is exceptionally stable against oxidation. However, in basic solutions (pH > 9), the salt dissociates to the free base.

  • Risk: If performing Liquid-Liquid Extraction (LLE) at high pH, ensure the DPT-d4 is added before pH adjustment to track the extraction efficiency of the free base conversion.

References

  • Center for Forensic Science Research & Education (CFSRE). (2025). NPS Discovery: N,N-Dipropyltryptamine Monograph. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Scientific Madness Forums. (2009). Discussion on Stability and Formation of Tryptamine Oxalate Salts. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for N,N-Dipropyltryptamine-d4 Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Dipropyltryptamine-d4 Oxalate. As a deuterated analogue of a potent psychedelic tryptamine, this compound's toxicological properties are not fully characterized.[1] Therefore, a comprehensive and cautious approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure personnel safety and maintain a controlled laboratory environment.

Hazard Assessment: Understanding the Risks

N,N-Dipropyltryptamine (DPT) is a psychoactive tryptamine, and its oxalate salt form requires careful handling.[1] While specific toxicity data for the d4 variant is scarce, the hazard profile can be inferred from related tryptamine compounds.

Potential Hazards Include:

  • Acute Toxicity: Tryptamine compounds can be harmful if swallowed, in contact with skin, or if inhaled.[2][3] The intraperitoneal LD50 in mice for DPT hydrochloride is 56 mg/kg, indicating significant toxicity.[4]

  • Skin Irritation and Allergic Reactions: Similar compounds are known to cause skin irritation and may lead to allergic skin reactions.[2][5]

  • Serious Eye Damage: As a fine powder, the compound poses a significant risk of causing serious eye irritation or damage upon contact.[5]

  • Respiratory Irritation: Inhalation of the fine particulate matter can cause respiratory irritation.[2][5]

Given the lack of comprehensive toxicological data, N,N-Dipropyltryptamine-d4 Oxalate must be treated as a potent compound with unknown long-term health effects. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.

The Hierarchy of Controls: Beyond PPE

Before detailing PPE requirements, it is crucial to recognize that PPE is the final line of defense. The hierarchy of controls prioritizes eliminating or reducing hazards at their source.[6]

  • Elimination/Substitution: Not applicable in this research context.

  • Engineering Controls: These are the most critical measures for containing the compound.

    • Primary Containment: All handling of the solid compound (weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood, a glove box, or a powder containment hood.[7][8] For potent compounds, a negative pressure isolator or glove box offers the highest level of protection.[7][8]

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5][9]

  • Administrative Controls: These include establishing safe work practices, providing thorough training, and restricting access to authorized personnel only.[10][11] A comprehensive written program for managing potent compounds is essential.[11]

  • Personal Protective Equipment (PPE): Used in conjunction with the controls above to protect the operator.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling N,N-Dipropyltryptamine-d4 Oxalate.

Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage & Transport (Sealed Container) Single pair Nitrile GlovesSafety GlassesLab CoatNot generally required
Weighing/Transferring Solids Double-gloved (Nitrile)Chemical Safety Goggles & Face ShieldDisposable Gown (solid front, long sleeves)Fit-tested N95 Respirator or higher
Solution Preparation Double-gloved (Nitrile)Chemical Safety Goggles & Face ShieldDisposable GownNot required if in a certified fume hood
Spill Cleanup (Solid) Double-gloved (Heavy-duty Nitrile)Chemical Safety Goggles & Face ShieldDisposable Gown or CoverallsFit-tested N95/P100 Respirator
Waste Disposal Double-gloved (Nitrile)Safety GogglesDisposable GownNot generally required
Detailed PPE Specifications
  • Gloves: Use powder-free nitrile gloves.[6] Vinyl gloves are not recommended as they offer little protection against chemical exposures.[6] Double-gloving is required when handling the open compound to provide an extra barrier and allow for safe removal of the outer glove if contamination occurs. Gloves should be changed frequently, at least every 30-60 minutes, or immediately if contamination is suspected.[6]

  • Eye and Face Protection: Standard safety glasses do not offer sufficient protection from splashes or airborne particles.[6][10]

    • Chemical safety goggles should be worn at all times when the compound is handled outside of a sealed container.

    • A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as transferring powders or cleaning spills.[10]

  • Protective Clothing: A disposable, solid-front gown with long sleeves and elastic cuffs is required to protect the arms and body.[6] The gown's cuffs should be tucked under the outer pair of gloves.[6]

  • Respiratory Protection: Surgical masks offer no protection from chemical dusts.[6] When handling the solid powder outside of a glove box or isolator (e.g., in a fume hood), a NIOSH-certified N95 or P100 respirator is necessary to prevent inhalation.[10] All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and fit-testing, as mandated by OSHA.[6]

Donning and Doffing Procedures

Correctly putting on and taking off PPE is critical to prevent exposure.

Donning (Putting On) Sequence:

  • Perform hand hygiene.

  • Put on the inner pair of gloves.

  • Put on the disposable gown, ensuring it is fully fastened.

  • Put on the fit-tested respirator (if required).

  • Put on safety goggles and face shield.

  • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the gown.

Doffing (Taking Off) Sequence (assumes a designated doffing area):

  • Inspect outer gloves for contamination. If contaminated, wipe down before proceeding.

  • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated waste container.

  • Remove the face shield and goggles from the back, avoiding touching the front surface. Place them in a designated area for decontamination.

  • Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside-out. Dispose of it in the designated waste container.

  • Remove the inner pair of gloves using the same technique as before.

  • Perform thorough hand hygiene with soap and water.

Operational and Disposal Plans

A structured workflow minimizes the risk of exposure and contamination.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling N,N-Dipropyltryptamine-d4 Oxalate from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for N,N-Dipropyltryptamine-d4 Oxalate cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Containment) cluster_cleanup Post-Handling Phase cluster_exit Exit Procedure prep 1. Assemble PPE & Review Protocol setup 2. Prepare Engineering Control (Fume Hood/Glove Box) prep->setup weigh 3. Weigh Compound setup->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces & Glassware dissolve->decon waste 6. Segregate & Label Waste decon->waste doff 7. Doff PPE in Designated Area waste->doff wash 8. Wash Hands Thoroughly doff->wash

Caption: A step-by-step workflow for the safe handling of potent compounds.

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is secure.[12]

For a Small Spill (Solid):

  • Do not use a dry brush or create dust.[12]

  • Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne.

  • Carefully wipe up the material, working from the outside in.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent, followed by a water rinse.

For a Small Spill (Liquid):

  • Cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Once absorbed, carefully collect the material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[12]

Disposal Plan

All waste generated from handling N,N-Dipropyltryptamine-d4 Oxalate is considered hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and weighing papers must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Unused Compound: The pure compound must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[13]

  • Liquid Waste: Solutions containing the compound and any solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container.

All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[12] Consult your institution's EH&S department for specific disposal procedures.

Conclusion

Handling N,N-Dipropyltryptamine-d4 Oxalate requires a meticulous and proactive approach to safety. By implementing robust engineering controls, adhering to strict administrative procedures, and correctly using the specified personal protective equipment, researchers can significantly mitigate the risks associated with this potent research compound. Always prioritize safety, and when in doubt, consult your institution's safety professionals.

References

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Cancer Care Ontario. (2019). Safe handling of hazardous drugs. PMC. Retrieved from [Link]

  • Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. Retrieved from [Link]

  • HORIBA. (2025, October 10). Oxalate standard solution Safety Data Sheet. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipropyltryptamine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, June). Psychedelic Drugs: Considerations for Clinical Investigations. Retrieved from [Link]

  • McLeod, V. (2019, May 30). Handling Controlled Substances in the Lab. Lab Manager. Retrieved from [Link]

  • American Chemical Society. (2021, May 24). N,N-Diisopropyltryptamine. Retrieved from [Link]

  • ILC Dover. (2021, November 17). Handling Potent Products Inside a Sterile Environment Webinar [Video]. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.